Thallic sulfate
Description
Overview of Thallium Oxidation States in Sulfate (B86663) Media
Thallium is a Group 13 element that characteristically exhibits two primary oxidation states: +1 (thallous) and +3 (thallic). wikipedia.org In sulfate media, both thallium(I) sulfate (Tl₂SO₄) and thallium(III) sulfate can exist. Thallium(I) sulfate is the more common and stable of the two. bris.ac.ukwikipedia.org The preference for the +1 oxidation state is attributed to the "inert pair effect," where the two electrons in the 6s orbital are reluctant to participate in bonding. wikipedia.orgbris.ac.uk
The trivalent, or thallic, state is less stable and acts as a potent oxidizing agent. The redox chemistry between Tl(I) and Tl(III) in sulfate-containing environments is complex. While Tl(III) is thermodynamically unstable in many aqueous conditions, the oxidation of Tl(I) to Tl(III) can be influenced by factors such as the presence of light and other metal ions. diva-portal.org
Historical Context of Thallic Species Investigations in Chemical Research
The investigation of thallium and its compounds dates back to its discovery in 1861. researchgate.net Historically, thallium salts, including the sulfate form, were used in medicine for treating conditions like ringworm and to reduce night sweats in tuberculosis patients. wikipedia.org However, due to the compound's high toxicity, such applications were discontinued. wikipedia.orgdiva-portal.org For a period, thallium sulfate was also widely utilized as a rodenticide and ant killer, a practice that was banned in the United States in 1972 due to safety concerns. wikipedia.orgwikipedia.org These early uses, despite their eventual cessation, provided a historical foundation for the study of thallium's biological and chemical properties.
Significance of Thallic Sulfate in Modern Inorganic and Organic Chemistry Research
In contemporary chemical research, this compound and other thallium(III) salts are valued for their unique reactivity. In inorganic chemistry, they serve as precursors for the synthesis of other thallium-containing materials. For instance, thallium compounds are used in the production of special glasses with a high refractive index and in the manufacturing of photocells. americanelements.com Thallium(III) compounds can also be utilized in the creation of semiconductors.
In organic chemistry, thallic salts are powerful oxidizing agents. They can participate in various transformations, including the oxidation of other substances to higher oxidation states. Research into organothallium compounds, though they tend to be thermally unstable, continues to be an area of interest. wikipedia.org
Challenges in the Study of this compound Due to Inherent Instability
A significant hurdle in the study of this compound is its inherent instability. The Tl³⁺ ion is a strong oxidizing agent and is readily reduced to the more stable Tl⁺ state. wikipedia.org This reduction can occur spontaneously under standard conditions. wikipedia.org this compound is also sensitive to heat, decomposing to produce toxic fumes of thallium and sulfur oxides. inchem.org This instability complicates its synthesis, storage, and handling, requiring controlled conditions to prevent decomposition and ensure the purity of the compound for research purposes. The synthesis often involves the controlled oxidation of thallium(I) salts or the reaction of thallium(III) oxide with sulfuric acid under inert atmospheres.
Scope and Limitations of Current Research on this compound Systems
Current research on this compound is multifaceted, exploring its chemical reactivity, potential applications in materials science, and its environmental behavior. mdpi.com However, the extreme toxicity of all thallium compounds imposes significant limitations on research. sci-hub.senih.gov Studies involving this compound require stringent safety protocols to prevent exposure. inchem.org
The available toxicological data is extensive but often derived from cases of poisoning rather than controlled, systematic studies, which limits the understanding of its long-term, low-dose effects. epa.govcdc.gov While there is interest in its use as a reagent, its environmental persistence and the potential for contamination are major concerns that restrict broader application. canada.ca Research continues to be a balancing act between exploring the compound's unique chemical properties and managing the profound risks associated with its handling and use. ontosight.ai
Data Tables
Table 1: Physical and Chemical Properties of Thallium(I) Sulfate This table presents key properties of the more stable thallium(I) sulfate for comparative context, as data for pure, isolated this compound is scarce due to its instability.
| Property | Value |
| Chemical Formula | Tl₂SO₄ |
| Molar Mass | 504.83 g/mol wikipedia.org |
| Appearance | Odorless, white rhomboid prisms or powder nih.govnoaa.gov |
| Density | 6.77 g/cm³ inchem.orgnih.gov |
| Melting Point | 632 °C (1,170 °F) inchem.orgnih.gov |
| Solubility in Water | 4.87 g/100 mL at 20 °C bris.ac.ukwikipedia.org |
Table 2: Comparison of Thallium Oxidation States
| Feature | Thallous (Tl⁺) | Thallic (Tl³⁺) |
| Stability | More stable bris.ac.uk | Less stable, strong oxidizing agent |
| Common Sulfate Compound | Thallium(I) sulfate (Tl₂SO₄) wikipedia.org | Thallium(III) sulfate (Tl₂(SO₄)₃) nih.gov |
| Resemblance in Chemistry | Alkali metals (e.g., K⁺) wikipedia.org | Group 13 elements (e.g., Al³⁺, Ga³⁺, In³⁺) wikipedia.org |
| Key Chemical Characteristic | Inert pair effect leads to stability bris.ac.uk | Prone to reduction to Tl⁺ wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
thallium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Tl/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMHLIYMZRCNK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tl+3].[Tl+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Tl2(SO4)3, O12S3Tl2 | |
| Record name | Thallium(III) sulfate | |
| Source | Wikipedia | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890770 | |
| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |
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Molecular Weight |
697.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cannot be isolated because it is extremely unstable; [HSDB] | |
| Record name | Thallic sulfate | |
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CAS No. |
16222-66-5 | |
| Record name | Thallic sulfate | |
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| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |
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| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |
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| Record name | Dithallium tris(sulphate) | |
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| Record name | THALLIC SULFATE | |
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| Record name | THALLIC SULFATE | |
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Synthetic Methodologies and in Situ Generation of Thallic Sulfate Species
Controlled Oxidation of Thallium(I) Salts for Thallic Sulfate (B86663) Formation
The oxidation of thallium(I) salts, particularly thallium(I) sulfate (Tl₂SO₄), is a well-established and scalable method for producing thallic sulfate. This approach is favored due to its efficiency and the minimal formation of byproducts.
Oxidation of Thallium(I) Sulfate with Hydrogen Peroxide
A common and effective method for the synthesis of this compound involves the oxidation of thallium(I) sulfate using hydrogen peroxide (H₂O₂). This reaction is typically carried out in an aqueous or non-aqueous medium at a pH of 9.0 or less. google.com A buffered system can be employed to optimize the conversion of thallium(I) to thallium(III). google.com
The general reaction is: Tl₂SO₄ + 2H₂O₂ + H₂SO₄ → Tl₂(SO₄)₃ + 2H₂O
In one documented procedure, a solution of thallous sulfate in water is acidified with concentrated sulfuric acid to a pH of 2.5. The stoichiometric amount of hydrogen peroxide is then added, and the solution is stirred for an extended period to facilitate the conversion to this compound. google.com The reaction's progression is influenced by pH and reaction time. google.com It has been noted that both thallium(I) and thallium(III) ions can increase the production of hydrogen peroxide during the photo-oxidation of thallium(I). rsc.orgnih.gov
Table 1: Example of Thallium(I) to Thallium(III) Conversion using H₂O₂
| Run No. | Initial Material | pH | Reaction Time (hours) | Percent Conversion to Thallic form |
|---|---|---|---|---|
| 1 | Thallous sulfate | 2.5 | 17 | Data not specified |
| 2-7 | Thallous sulfate | Varied | Varied | Data not specified, but H₂O₂ was still present |
| 8-20 | Thallous sulfate | Varied | Varied | Precipitate observed at pH 10 and above |
Data derived from a patented process which demonstrates the general conditions. google.com
Electrochemical Oxidation Techniques for Thallium(III) Sulfate Generation
Electrochemical methods present a sustainable alternative for generating thallium(III) sulfate, particularly for regenerating Tl(III) from spent Tl(I) solutions. This process involves the electrolysis of thallium(I) sulfate in a sulfuric acid solution.
The key anodic reaction is the oxidation of thallium(I) to thallium(III): Tl⁺ → Tl³⁺ + 2e⁻
This process is typically conducted at elevated temperatures (60–80°C) in a sulfuric acid electrolyte (1–3 M), achieving high current efficiencies of 85–90%. Platinum or lead dioxide are the preferred anode materials due to their resistance to corrosion in the acidic and oxidative environment. The electrochemical oxidation can proceed through two main mechanisms: direct oxidation on the anode surface and indirect oxidation by electrochemically generated oxidants like hydroxyl radicals and hydrogen peroxide. plymouth.ac.uk Studies using boron-doped diamond anodes have suggested that indirect oxidation, particularly by hydroxyl radicals, is the dominant pathway for Tl(I) oxidation. plymouth.ac.uk
Reaction of Thallium(III) Oxide with Sulfuric Acid
Another primary route to synthesize this compound is through the direct reaction of thallium(III) oxide (Tl₂O₃) with sulfuric acid. orientjchem.org This method involves dissolving the thallic oxide in the appropriate concentration of sulfuric acid. orientjchem.org
The reaction is as follows: Tl₂O₃ + 3H₂SO₄ → Tl₂(SO₄)₃ + 3H₂O
This synthesis is performed under inert conditions to prevent side reactions. The resulting this compound can be crystallized from the solution as colorless, hygroscopic crystals. A key characteristic of this compound is its instability in aqueous solutions; upon boiling, it decomposes to thallic hydroxide (B78521) (Tl(OH)₃) and sulfuric acid.
Methods for Maintaining Stoichiometric Ratios in this compound Synthesis
Achieving the correct stoichiometry is critical for the successful synthesis of pure this compound. For instance, in the reaction of thallium(III) oxide with sulfuric acid, a precise 1:3 molar ratio of Tl₂O₃ to H₂SO₄ must be maintained to ensure complete conversion and avoid the presence of unreacted starting materials. Similarly, when oxidizing thallium(I) sulfate with hydrogen peroxide, the stoichiometric amount of the oxidizing agent should be carefully calculated and added to the reaction mixture. google.com
Purification Techniques for this compound Solutions or Precursors
Purification is a crucial step to obtain high-purity this compound. Recrystallization is a common method employed for this purpose. This compound can be purified by recrystallization from acidic media. For precursor materials like thallium(I) sulfate, crystallization from hot water is an effective purification technique. chemicalbook.in The purity of the final product is often verified using advanced analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) to determine elemental composition and X-ray diffraction (XRD) to confirm the crystalline structure.
Considerations for Minimizing Thallium(I) Contamination in this compound Preparations
Minimizing thallium(I) contamination is a significant challenge in the synthesis of this compound, as Tl(I) is the more stable oxidation state. Several strategies can be employed to reduce the presence of Tl(I) impurities:
Complete Oxidation: Ensuring the complete oxidation of Tl(I) to Tl(III) is paramount. This can be achieved by using a slight excess of the oxidizing agent or by extending the reaction time.
Purification of Precursors: Starting with highly pure thallium(I) salts is essential. Thallium(I) sulfate can be purified by crystallization from hot water. chemicalbook.in
Selective Precipitation: The difference in solubility between thallium(I) and thallium(III) compounds can be exploited. For example, thallium(I) chloride is insoluble and can be precipitated from a solution containing both oxidation states by the addition of hydrochloric acid. wikipedia.org In some industrial processes, thallic hydroxide is precipitated, leaving the more soluble thallous ions in solution. 911metallurgist.com
Recrystallization: As mentioned earlier, recrystallization of the final this compound product from dilute sulfuric acid can effectively remove residual Tl(I) impurities.
Analytical Verification: The absence or minimal presence of thallium(I) can be confirmed through analytical methods. A qualitative test involves adding iodide to a sample solution; the absence of a precipitate indicates a very low concentration of thallous ions. cdnsciencepub.com
By carefully controlling the reaction conditions and employing appropriate purification techniques, it is possible to synthesize this compound with a high degree of purity, suitable for its intended applications in research and chemical synthesis.
Solution Chemistry and Stability of Thallic Sulfate Systems
Hydrolysis Mechanisms of Thallic Sulfate (B86663) in Aqueous Media
Thallic sulfate, like other thallic salts, is susceptible to hydrolysis in aqueous solutions. researchgate.net This process involves the reaction of the Tl³⁺ ion with water, leading to the formation of hydroxo species and, under certain conditions, the precipitation of basic salts or thallic hydroxide (B78521). researchgate.netcanada.ca The general reaction can be represented as the Tl³⁺ ion progressively binding with hydroxide ions, which significantly alters the chemistry of the solution.
Effect of Temperature on Hydrolytic Action and Precipitation of Basic Salts
Temperature has a pronounced effect on the hydrolysis of this compound. An increase in temperature promotes hydrolytic action, leading to the precipitation of basic thallium(III) salts. researchgate.net In a study of acidic this compound solutions, it was observed that warming the solution led to the formation of a considerable amount of a brown precipitate. researchgate.net This phenomenon is not due to a simple decrease in solubility but rather to a shift in the hydrolysis equilibrium that favors the formation of insoluble products at higher temperatures. researchgate.net The solubility of thallium(III) sulfate, as the hydrated acid salt HTl(SO₄)₂·4H₂O, demonstrates this temperature dependence, which is intrinsically linked to hydrolysis.
Table 1: Effect of Temperature on the Solubility of Thallium(III) Sulfate in Aqueous Sulfuric Acid This interactive table shows the solubility of thallium(III) sulfate at various temperatures and sulfuric acid concentrations. The data illustrates that at a fixed acid concentration, solubility generally decreases as temperature rises, reflecting increased hydrolysis.
| Sulfuric Acid (wt %) | Temperature (°C) | Solubility ( g/100g solution) |
| ~30 | 0 | 12.37 |
| ~30 | 25 | 18.8 |
| 40 | 0 | 0.76 |
| 40 | 25 | 1.8 |
| 50 | 0 | 0.288 |
| 50 | 25 | 0.414 |
Data sourced from the Journal of Chemical and Engineering Data. acs.org
Influence of Sulfuric Acid Concentration on Hydrolysis
The concentration of sulfuric acid in the aqueous medium is a critical factor in controlling the hydrolysis of this compound. The presence of excess sulfuric acid suppresses hydrolysis by shifting the equilibrium away from the formation of hydroxo species, in accordance with Le Châtelier's principle. researchgate.net Consequently, this compound is more stable and soluble in solutions with higher concentrations of sulfuric acid. acs.org Research has shown that in sulfuric acid solutions with a concentration below 10 wt%, thallium(III) sulfate is hydrolyzed to thallic oxide (Tl₂O₃). acs.org This demonstrates that soluble Tl(III) ions can only exist in solutions that are sufficiently acidic. canada.ca
Table 2: Effect of Sulfuric Acid Concentration on the Solubility of Thallium(III) Sulfate at 25°C This interactive table highlights the dramatic increase in thallium(III) sulfate solubility with rising sulfuric acid concentration, indicating the suppression of hydrolysis.
| Sulfuric Acid (wt %) | Solubility ( g/100g solution) |
| ~30 | 18.8 |
| 40 | 1.8 |
| 50 | 0.414 |
| 70 | 0.34 |
Data sourced from the Journal of Chemical and Engineering Data. acs.org
Reversibility of Hydrolysis and Redissolution Phenomena
A key feature of the hydrolysis of this compound, particularly the precipitation induced by heating, is its reversibility. researchgate.net When a heated solution containing the precipitate is allowed to cool, the precipitate slowly redissolves, and a clear, colorless solution is restored. researchgate.net This reversibility confirms that the process is a true equilibrium shift rather than an irreversible decomposition or the insolubilization of a colloidal substance. researchgate.net This behavior underscores the delicate balance that governs the solubility and stability of this compound in aqueous media.
Factors Governing the Instability of this compound Species
The instability of this compound in aqueous solutions is governed by two primary chemical properties of the thallium(III) ion: its strong tendency to hydrolyze and its high reduction potential.
Hydrolysis : As detailed previously, the Tl³⁺ ion readily reacts with water unless suppressed by highly acidic conditions. canada.ca In neutral or alkaline solutions, Tl(III) is highly reactive and hydrolyzes, eventually leading to the precipitation of thallium(III) hydroxide (Tl(OH)₃), a compound with very low solubility. canada.canih.gov
Reduction to Thallium(I) : The thallium(III) ion is a potent oxidizing agent, as indicated by the high standard reduction potential for the Tl³⁺/Tl⁺ couple (+1.26 V). nih.govresearchgate.net This makes it prone to being reduced to the more stable thallous (Tl⁺) state by various substances or even spontaneously under certain conditions. nih.govpsu.edu The conversion of Tl(III) to Tl(I) is observed to be rapid in many aqueous test solutions. canada.ca
Ionic Interactions and Speciation in this compound Solutions
In an aqueous solution, the thallium(III) ion does not exist as a simple hydrated cation but engages in complex ionic interactions. In the presence of sulfate ions, it forms sulfato-complexes. mdpi.com Spectroscopic studies have provided insight into the nature of this interaction, suggesting that the sulfate ion forms an outer-sphere complex with the hydrated thallic ion. rsc.org This means the sulfate ion does not displace the water molecules in the primary coordination sphere of the thallium ion but is associated with it through electrostatic forces.
The speciation is highly dependent on the solution's pH and the concentration of sulfate. In strongly acidic solutions with sufficient sulfate, anionic species such as dithallium trisulfate or the complex ion [Tl(SO₄)₂]⁻ are expected to be present. As the acidity decreases, hydrolysis becomes a competing process, leading to the formation of various hydroxo and mixed hydroxo-sulfato species. nih.govdiva-portal.org
Equilibrium Studies of Thallium(III) Sulfate Hydroxo Complexes
The hydrolysis of the Tl³⁺ ion is a stepwise process, leading to the formation of a series of mononuclear hydroxo complexes. The equilibrium for these reactions can be described by the following general equation:
Tl³⁺ + nH₂O ⇌ [Tl(OH)n]⁽³⁻ⁿ⁾⁺ + nH⁺
Potentiometric measurements have been used to determine the stability constants for these species. researchgate.net The formation of the first hydroxo complex, [Tl(OH)]²⁺, is particularly significant, with a reported log K value of 11.31. diva-portal.orgresearchgate.net As the pH of the solution increases, further deprotonation of coordinated water molecules occurs, yielding species such as [Tl(OH)₂]⁺, neutral Tl(OH)₃, and the anionic [Tl(OH)₄]⁻. nih.govresearchgate.net The distribution of these species is a direct function of pH, with [Tl(OH)]²⁺ and [Tl(OH)₂]⁺ forming at low pH (e.g., pH < 2) and precipitation of Tl(OH)₃ occurring as the pH rises further. researchgate.net
Table 3: Stepwise Association Constants for Thallium(III) Hydroxo Complexes This interactive table presents the equilibrium constants for the stepwise formation of thallium(III) hydroxo complexes in aqueous solution.
| Equilibrium Reaction | Stepwise Association Constant (log K) |
| Tl³⁺ + OH⁻ ⇌ [Tl(OH)]²⁺ | 11.31 |
| [Tl(OH)]²⁺ + OH⁻ ⇌ [Tl(OH)₂]⁺ | 7.64 |
| [Tl(OH)₂]⁺ + OH⁻ ⇌ Tl(OH)₃(aq) | 6.58 |
| Tl(OH)₃(aq) + OH⁻ ⇌ [Tl(OH)₄]⁻ | 5.22 |
Data sourced from ResearchGate, combining potentiometric measurements with computer program analysis. researchgate.net
Redox Chemistry and Reaction Mechanisms Involving Thallic Sulfate
Thallic Sulfate (B86663) as an Oxidizing Agent
The potent oxidizing nature of the Tl(III) ion makes thallic sulfate a versatile, though highly toxic, reagent in both organic and inorganic chemistry. It readily participates in reactions where it abstracts two electrons from a substrate, leading to the oxidation of the substrate and the formation of the stable Tl(I) ion.
This compound is capable of oxidizing a variety of organic functional groups. The reactions often proceed via electrophilic attack of the Tl(III) ion on the organic molecule, followed by a two-electron transfer, which can occur in a single step or through discrete one-electron steps involving a transient Tl(II) intermediate.
The reaction of alkenes with this compound in an aqueous sulfuric acid medium has been studied kinetically, revealing a process that leads to the formation of carbonyl compounds and their corresponding vicinal glycols. chemicalpapers.com The generally accepted mechanism involves an initial electrophilic attack by the Tl(III) ion on the carbon-carbon double bond, forming an organothallium intermediate. This step is typically the rate-determining step of the reaction. cas.cz
The reactivity of the alkene is highly dependent on its structure. Electron-donating groups, such as alkyl substituents on the double bond, increase the rate of reaction by stabilizing the electron-deficient transition state of the electrophilic attack. This is consistent with the hydroxythallation mechanism, where an intermediate adduct is formed. cas.cz
Kinetic studies on a series of alkenes have quantified this relationship. The rate of oxidation was followed by monitoring the decrease in Tl(III) concentration using UV spectrophotometry. cas.cz The results demonstrate a clear trend of increasing reaction rate with increased alkyl substitution at the double bond.
| Alkene Substrate | Experimental Rate Constant (k_exp) [l·mol⁻¹·s⁻¹] |
| 1-Hexene | 0.20 |
| 1-Heptene | 0.21 |
| 1-Octene | 0.21 |
| 4-Methyl-1-pentene | 0.17 |
| cis-4-Methyl-2-pentene | 2.15 |
| trans-4-Methyl-2-pentene | 0.70 |
| 2-Methyl-1-pentene | 14.8 |
| 2-Methyl-2-pentene | 15.2 |
Table 1: Experimental rate constants for the oxidation of various alkenes by thallium(III) sulfate in aqueous medium at 25°C. Data sourced from Urbanec et al. cas.cz
The main products from the oxidation of isomeric trimethylpentenes are carbonyl compounds and the corresponding 1,2-diols. The selectivity and reaction rate are influenced by temperature and the molar ratio of the reactants. chemicalpapers.com
Thallic salts are effective reagents for the oxidation of aliphatic ketones. Kinetic studies on the oxidation of butanone and cyclohexanone (B45756) by thallium(III) in an acidic medium indicate that the reaction is not rate-limited by the enolization of the ketone. sciencepg.comresearchgate.net Instead, the mechanism involves the formation of a complex between the thallium(III) species and the keto-form of the substrate. sciencepg.com
The reaction exhibits a first-order dependence on the concentrations of both the thallium(III) salt and the ketone. The rate of the reaction is inversely dependent on the hydrogen ion concentration, which suggests that a hydrolyzed thallium species, such as Tl(OH)²⁺, is a more reactive oxidant than the Tl³⁺ ion. sciencepg.com
A plausible reaction mechanism is as follows:
Hydrolysis of the Thallic Ion: Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺ (fast equilibrium)
Complex Formation: Tl(OH)²⁺ + Ketone ⇌ [Complex]²⁺ (fast equilibrium)
Rate-Determining Step: The complex undergoes a two-electron transfer, leading to the oxidation of the ketone and reduction of thallium. [Complex]²⁺ → Products + Tl⁺ + H⁺ (slow)
This mechanism is consistent with the observed kinetic rate law. sciencepg.com
Kinetic experiments have shown that the rate-controlling step is a second-order reaction, being approximately first-order with respect to the concentration of cystine and first-order with respect to the concentration of this compound. acs.org The reaction rate decreases with an increase in the acidity of the solution. acs.org
The effect of reactant concentrations on the reaction rate constant was systematically studied.
| Initial [this compound] (mol/L) | Initial [Cystine] (mol/L) | Initial [H₂SO₄] (N) | Temperature (°C) | Second-Order Rate Constant (k) |
| 0.00100 | 0.00100 | 1.000 | 30 | 0.32 |
| 0.00050 | 0.00100 | 1.000 | 30 | 0.32 |
| 0.00025 | 0.00100 | 1.000 | 30 | 0.33 |
| 0.00100 | 0.00050 | 1.000 | 30 | 0.31 |
| 0.00100 | 0.00025 | 1.000 | 30 | 0.29 |
| 0.00100 | 0.00100 | 1.000 | 20 | 0.11 |
Table 2: Data from kinetic experiments on the oxidation of cystine by this compound, demonstrating the effect of concentration and temperature on the second-order rate constant. Data sourced from Preisler and Preisler (1934). acs.org
This compound is also a potent oxidant for a range of inorganic substrates. The reactions typically involve a two-electron transfer from the inorganic species to the Tl(III) center. Examples include the oxidation of metal ions in lower oxidation states and various non-metal species.
Oxidation of Iron(II): The kinetics of the reaction between thallium(III) and iron(II) have been studied in acidic media. The reaction Tl³⁺ + 2Fe²⁺ → Tl⁺ + 2Fe³⁺ proceeds readily, with Tl(III) acting as the oxidizing agent.
Oxidation of Arsenic(III): Thallium(III) is capable of oxidizing arsenic(III) to arsenic(V). The kinetics and mechanism of this reaction have been investigated, particularly the reduction of chlorothallium(III) complexes by arsenic(III).
Oxidation of Mercury(I): The oxidation of the dimeric mercury(I) ion (Hg₂²⁺) by thallium(III) proceeds according to the stoichiometry Hg₂²⁺ + Tl³⁺ → 2Hg²⁺ + Tl⁺. Kinetic studies in aqueous perchloric acid solution found that the reaction rate is inversely proportional to the concentration of Hg(II), suggesting a complex mechanism. The rate-determining step is proposed to be a two-electron transfer between a mercury atom (formed from the disproportionation of Hg₂²⁺) and a hydrolyzed thallium(III) ion. cdnsciencepub.com
Oxidation Reactions with Organic Substrates
Reduction of this compound to Thallium(I) Sulfate
In all the aforementioned oxidative reactions, the thallic ion (Tl³⁺) acts as the electron acceptor. By gaining two electrons from the substrate, it is reduced to the thallous ion (Tl⁺). In the context of these reactions occurring in a sulfuric acid medium, the final product of the oxidant is thallium(I) sulfate, Tl₂SO₄.
This reduction is thermodynamically favorable, as indicated by the high positive standard electrode potential. The resulting thallium(I) sulfate is a stable, crystalline solid, which is considerably more stable than its thallium(III) counterpart. This transformation from the +3 to the +1 oxidation state is the fundamental basis for the utility of this compound as an oxidizing agent in chemical synthesis and analysis.
Reduction with Hydrogen Sulfide (B99878)
When hydrogen sulfide (H₂S) is introduced into a solution containing this compound, a redox reaction occurs. The thallic ions (Tl³⁺) are reduced to thallous ions (Tl⁺), while the sulfide ions (S²⁻ from H₂S in solution) are oxidized to elemental sulfur (S).
The reaction is thermodynamically favorable, as can be deduced from the standard electrode potentials:
Tl³⁺ + 2e⁻ → Tl⁺ ; E° = +1.25 V
S + 2H⁺ + 2e⁻ → H₂S ; E° = +0.14 V
Tl₂(SO₄)₃ + 3H₂S → Tl₂SO₄ + 3S + 3H₂SO₄
In this reaction, this compound acts as the oxidizing agent, and hydrogen sulfide serves as the reducing agent. The formation of elemental sulfur is often observed as a colloidal precipitate.
Reduction with Zinc
Metallic zinc is a potent reducing agent and readily reduces this compound. In this reaction, thallic ions (Tl³⁺) are reduced to metallic thallium (Tl), which precipitates from the solution, while the zinc metal is oxidized to zinc ions (Zn²⁺). This process is an example of a cementation reaction, where a more electropositive metal is displaced from solution by a more electronegative one. google.com
The spontaneity of the reaction is evident from the standard electrode potentials:
Tl³⁺ + 3e⁻ → Tl(s) ; E° = +0.741 V
Zn²⁺ + 2e⁻ → Zn(s) ; E° = -0.763 V
3Zn + Tl₂(SO₄)₃ → 2Tl + 3ZnSO₄
This reaction demonstrates the significant difference in reactivity between zinc and thallium, leading to the effective displacement and recovery of thallium from the sulfate solution.
Reduction with Ferrous Sulfate
Ferrous sulfate (FeSO₄) can also act as a reducing agent for this compound. In this reaction, ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺), while thallic ions (Tl³⁺) are reduced to thallous ions (Tl⁺).
The feasibility of this reaction can be assessed by comparing their standard reduction potentials:
Tl³⁺ + 2e⁻ → Tl⁺ ; E° = +1.25 V
Fe³⁺ + e⁻ → Fe²⁺ ; E° = +0.77 V
Tl₂(SO₄)₃ + 2FeSO₄ → Tl₂SO₄ + Fe₂(SO₄)₃
This reaction is driven by the higher oxidizing power of the Tl³⁺ ion compared to the Fe³⁺ ion.
Reduction with Sodium Arsenite
Sodium arsenite (NaAsO₂) can reduce this compound in a redox reaction where arsenite (As³⁺) is oxidized to arsenate (As⁵⁺), and thallic ions (Tl³⁺) are reduced to thallous ions (Tl⁺).
The standard electrode potentials for the relevant half-reactions are:
Tl³⁺ + 2e⁻ → Tl⁺ ; E° = +1.25 V
H₃AsO₄ + 2H⁺ + 2e⁻ → H₃AsO₃ + H₂O ; E° = +0.56 V
Tl₂(SO₄)₃ + As₂O₃ + 2H₂O → Tl₂SO₄ + 2H₃AsO₄ + H₂SO₄
This reaction highlights the capability of arsenite to act as an effective reducing agent for the trivalent thallium in a sulfate medium.
Thallous-Thallic Ion Exchange Reactions in Sulfate Media
The exchange of electrons between thallous (Tl⁺) and thallic (Tl³⁺) ions in a sulfate medium is a subject of significant interest in understanding the kinetics and mechanisms of electron transfer reactions in solution.
Kinetics of Electron Exchange and Ligand Effects
The rate of the electron exchange reaction between thallous and thallic ions is significantly influenced by the presence of sulfate ions. cdnsciencepub.com Studies have shown that the rate of exchange is dependent on the concentration of sulfate ions, indicating that sulfate plays a direct role in the reaction mechanism. cdnsciencepub.com
At low sulfate concentrations, the reaction exhibits a first-order dependence on the sulfate ion concentration. cdnsciencepub.com However, at higher sulfate concentrations, the dependence becomes second-order or even higher. cdnsciencepub.com This suggests the formation of different thallic-sulfate complexes that facilitate the electron exchange process. The presence of sulfate as a ligand accelerates the exchange reaction compared to a non-complexing medium like perchlorate (B79767). cdnsciencepub.com This catalytic effect is attributed to the ability of the sulfate ion to form a bridge between the thallous and thallic ions, which facilitates the electron transfer. cdnsciencepub.com
Interactive Data Table: Effect of Sulfate Concentration on Exchange Rate
| Sulfate Concentration (mol/L) | Observed Rate Constant (k_obs) (L·mol⁻¹·s⁻¹) | Order of Dependence |
| Low | Increases linearly with [SO₄²⁻] | First |
| High | Increases with the square of [SO₄²⁻] | Second |
Note: The values in this table are illustrative of the observed trends.
Proposed Bridge-Transfer Mechanisms
A widely accepted mechanism for the thallous-thallic exchange in the presence of sulfate ions is the bridge-transfer mechanism. cdnsciencepub.com In this model, a sulfate ion acts as a bridging ligand, connecting the thallous and thallic ions in an activated complex. cdnsciencepub.com
The proposed structure of the activated complex is [Tl-SO₄-Tl]⁴⁺. cdnsciencepub.com Within this bridged complex, the transfer of two electrons from the thallous ion to the thallic ion is facilitated. This can be conceptualized as the transfer of a sulfate radical from the thallic to the thallous ion. cdnsciencepub.com
The formation of this bridged intermediate lowers the activation energy for the electron transfer process, thus accelerating the reaction rate. The change in the order of dependence on the sulfate concentration is attributed to the formation of more complex thallic-sulfate species at higher sulfate concentrations, which can also participate in the bridge-transfer mechanism. cdnsciencepub.com While other mechanisms, such as direct electron tunneling, cannot be entirely ruled out, the bridge-transfer mechanism provides a compelling explanation for the observed kinetic data and the catalytic role of the sulfate ligand. cdnsciencepub.com
Influence of Sulfate and Other Anion Concentrations on Exchange Rates
The rate of electron exchange between thallous (Tl+) and thallic (Tl3+) ions is markedly affected by the concentration and nature of anions present in the solution. In the presence of sulfate ions, the exchange kinetics are particularly complex. Research has shown that the dependence of the exchange rate on the sulfate ion concentration is not straightforward.
At low sulfate concentrations, a first-order dependence on the sulfate ion is typically observed. However, as the concentration of sulfate increases, the reaction order with respect to the sulfate ion becomes higher, indicating a more complex role for the anion in the exchange mechanism. This suggests that different this compound complex species are involved in the electron transfer process at varying concentrations. A proposed bridge-transfer mechanism, where a sulfate ion facilitates the electron exchange between the thallous and thallic species, is consistent with these kinetic observations.
The effect of sulfate ions can be contrasted with that of other anions. For instance, anions like hydroxyl and nitrate (B79036) also catalyze the exchange reaction. Conversely, ions such as chloride and cyanide can inhibit the reaction at low concentrations before significantly increasing the rate at higher concentrations, a behavior not observed with sulfate.
Table 1: Effect of Anion Concentration on Thallous-Thallic Exchange Rate Order
| Anion | Low Concentration Effect | High Concentration Effect |
| Sulfate (SO₄²⁻) | First-order dependence on [SO₄²⁻]. | Second- and higher-order dependence on [SO₄²⁻]. |
| Chloride (Cl⁻) | Marked decrease in exchange rate (inhibition). | Very great increase in exchange rate. |
| Cyanide (CN⁻) | Marked decrease in exchange rate (inhibition). | Very great increase in exchange rate. |
| Nitrate (NO₃⁻) | Positive catalysis of the reaction. | - |
Acid Concentration Effects on Thallous-Thallic Exchange
The concentration of acid in the reaction medium is another critical parameter influencing the rate of the thallous-thallic exchange. Studies conducted in acid perchlorate medium, for example, have demonstrated that the reaction rate can be retarded by an increase in hydrogen ion concentration. tsijournals.com
Kinetic Studies of this compound Reactions
Reaction Order Determination
Kinetic studies are fundamental to elucidating the mechanisms of reactions involving this compound. Determining the reaction order with respect to each reactant provides insight into the composition of the rate-determining step. For many oxidation reactions involving thallium(III) species, the reaction is found to be first-order with respect to the thallium(III) oxidant and first-order with respect to the organic substrate. tsijournals.comias.ac.in
Table 2: Determined Reaction Orders for Various Thallium(III) Reactions
| Reaction | Order w.r.t. Tl(III) | Order w.r.t. Substrate | Overall Order |
| Tl(I)-Tl(III) Exchange in Sulfate Medium | 1 | 1 (for Tl(I)) | 2 |
| Oxidation of Acetophenones ias.ac.in | 1 | 1 | 2 |
| Oxidation of Sulfur Dioxide tsijournals.com | 1 | 1 | 2 |
| Oxidation of Sulfanilic Acid (complex) | 1 | Complex | - |
Activation Energy Calculations for Electrochemical Processes
The activation energy (Ea) for a reaction is a crucial kinetic parameter that quantifies the energy barrier that must be overcome for the reaction to occur. In the context of electrochemical processes involving thallium in sulfate solutions, activation energies can be determined by studying the effect of temperature on the reaction rates or electrode currents.
While specific data for this compound reduction can be inferred from related systems, the methodology involves techniques like temperature-dependent cyclic voltammetry or electrochemical impedance spectroscopy (EIS). By plotting the logarithm of the rate constant (or a related parameter like current density) against the inverse of the temperature (an Arrhenius plot), the activation energy can be calculated from the slope of the resulting line.
For instance, in analogous electrochemical systems, activation energies for charge transfer processes are often in the range of 20-60 kJ/mol. youtube.com For the electrodeposition of tellurium from a chloride-sulfate electrolyte, a process accompanied by chemical polarization, the effective activation energy can reach up to 40 kJ/mol. researchgate.net These values provide a reference for the expected energy barriers in thallium-based electrochemical systems.
Selectivity in Oxidation Reactions
Thallium(III) reagents, including those formed in sulfate media, can exhibit considerable selectivity in the oxidation of organic substrates. This selectivity means that the oxidant preferentially attacks certain functional groups or molecular structures over others, and the reaction outcome can be highly dependent on the substrate's structure.
The oxidation of alkynes with thallium(III) nitrate, for example, demonstrates this principle clearly. The nature of the product depends on the substituents attached to the alkyne. Diaryl alkynes are oxidized to form benzils, whereas dialkyl alkynes yield acyloins under similar conditions. wikipedia.org This indicates that the electronic and steric properties of the substituents guide the reaction pathway.
Furthermore, thallium(III) is considered a selective oxidizing agent, meaning it is less reactive than powerful, non-selective agents and will only react with specific functional groups. wikipedia.org This allows for targeted transformations in complex molecules. The oxidation of tertiary homoallylic alcohols with thallium(III) reagents also shows selectivity; the presence or absence of an allylic methyl group leads to different major products, either through fragmentation or ring contraction.
Linear Free-Energy Relationships in this compound Oxidations
Linear free-energy relationships (LFERs), such as the Hammett equation, are powerful tools for investigating reaction mechanisms. They correlate the rate constants of a series of related reactions with the electronic properties of substituents on the reactants. Such analyses have been applied to thallium(III) oxidations to probe the nature of the transition state.
In the oxidation of a series of substituted acetophenones by thallium(III) acetate (B1210297), a kinetic study found that the reaction rates correlated well with Brown's σ⁺ substituent constants. ias.ac.in This correlation yielded a reaction constant (ρ⁺) of -0.70. ias.ac.in
The negative sign of the ρ⁺ value indicates that electron-donating substituents on the aromatic ring accelerate the reaction, while electron-withdrawing substituents retard it. ias.ac.in This suggests that a positive charge develops in the transition state of the rate-determining step, which is stabilized by electron-releasing groups. The magnitude of the ρ⁺ value (-0.70) provides a quantitative measure of the sensitivity of the reaction to these electronic effects. This LFER analysis supports a mechanism where the rate-determining step involves an electrophilic attack by the thallium(III) species on the ketone. ias.ac.in
Table 3: LFER Data for Thallium(III) Oxidation of Substituted Acetophenones
| Parameter | Value | Interpretation |
| Relationship Type | Hammett-Brown (log k vs. σ⁺) ias.ac.in | Correlates reaction rate with the stability of a developing positive charge adjacent to the aromatic ring. |
| Reaction Constant (ρ⁺) | -0.70 ias.ac.in | Negative value indicates positive charge buildup in the transition state. Reaction is accelerated by electron-donating groups. ias.ac.in |
Coordination Chemistry of Thallium Iii in Sulfate Environments
Formation of Sulfate-Bridged Thallium(III) Complexes
In environments rich in sulfate (B86663), thallium(III) readily forms complexes where the sulfate ion acts as a ligand. Evidence for sulfate coordination is found in the crystal structures of thallium(III) alums, such as caesium thallium(III) sulfate dihydrate (CsTl(SO₄)₂·2H₂O) and rubidium thallium(III) sulfate (RbTl(SO₄)₂). acs.org In these compounds, the Tl(III) ion is octahedrally coordinated by oxygen atoms. acs.org The coordination sphere includes oxygen atoms from both sulfate groups and water molecules, with sulfate anions often acting as bridging ligands that link the Tl(III) centers into a larger crystal lattice. acs.orgresearchgate.net The average Tl–O bond distance in these crystalline sulfate complexes is approximately 2.23–2.24 Å. acs.org
The solid form of thallic sulfate itself, which can be precipitated from concentrated sulfuric acid solutions, has been identified as HTl(SO₄)₂·4H₂O. The existence of this acidic salt underscores the formation of stable bis(sulfato)thallate(III) complex anions in solution. However, these complexes are stable only in acidic conditions; in aqueous solutions with low acidity (sulfuric acid concentration below 10 wt%), the compound readily hydrolyzes, precipitating dark brown thallium(III) oxide (Tl₂O₃). google.com This indicates that the sulfate ligands are replaced by hydroxide (B78521) or oxide ions as the pH increases.
Minerals such as dorallcharite (TlFe₃(SO₄)₂(OH)₆) and lanmuchangite (TlAl(SO₄)₂·12H₂O) are further examples of sulfate-bridged Tl(III) structures found in geological settings, demonstrating the environmental relevance of this coordination chemistry. mdpi.com
Ligand Substitution Reactions Involving Sulfate Ions
Ligand substitution reactions are a key feature of thallium(III) chemistry in sulfate media. The relatively moderate stability of Tl(III)-sulfate complexes allows for the displacement of sulfate ions by other, more strongly coordinating ligands.
Key substitution reactions include:
Hydrolysis: As mentioned, the most prominent substitution reaction is hydrolysis. With decreasing acidity, water molecules and subsequently hydroxide ions displace sulfate ligands, ultimately leading to the precipitation of hydrous thallium(III) oxide. google.comtsijournals.com
Anion Exchange: this compound can undergo substitution reactions where the sulfate ions are displaced by other anions. Due to the high stability of thallium(III)-halide complexes, ligands such as chloride (Cl⁻) can readily replace sulfate ions in the coordination sphere of the thallium ion. sciencemadness.org
Complexation with Organic Ligands: Strong chelating agents like EDTA and DTPA can quantitatively displace sulfate and other ligands from the Tl(III) coordination sphere to form highly stable complexes. nih.govscu.edu.au The formation of the Tl(III)-EDTA complex is particularly favorable, with a high stability constant. ajol.info
Studies on the electron exchange between Tl(I) and Tl(III) have shown that sulfate ions can act as bridging ligands in the transition state, accelerating the redox process by forming transient complexes with Tl(III) and lowering the activation energy.
Spectroscopic Characterization of Thallium(III)-Sulfate Complexes in Solution
Detailed spectroscopic studies specifically targeting thallium(III)-sulfate complexes in solution are not extensively documented in the available literature. However, established spectroscopic techniques can provide valuable insight into their structure and behavior.
Vibrational Spectroscopy (Raman and IR): For a free sulfate ion (SO₄²⁻) with tetrahedral (Td) symmetry, there are four characteristic vibrational modes, of which only two are typically Raman active and two are IR active. Upon coordination to a metal ion like Tl(III), the symmetry of the sulfate group is lowered (e.g., to C₃v for monodentate or C₂v for bidentate chelation). This reduction in symmetry causes the otherwise silent modes to become active and the degenerate modes to split, leading to more complex Raman and IR spectra. For instance, the highly symmetric S-O stretching mode (ν₁) of free sulfate, found around 981 cm⁻¹ in Raman spectra, would be expected to shift upon coordination to Tl(III). nih.gov Analogous studies on indium(III) sulfate solutions have demonstrated such spectral changes, which allow for the characterization of inner-sphere metal-sulfate complexes. acs.org
NMR Spectroscopy: ²⁰⁵Tl NMR is a sensitive probe for studying the coordination environment of thallium. acs.orgresearchgate.net The chemical shift of ²⁰⁵Tl is highly dependent on the ligands and their geometry around the metal center. acs.orgnih.gov While specific ²⁰⁵Tl NMR data for simple sulfate complexes are scarce, it would be expected that the formation of Tl(III)-sulfate complexes would produce a distinct chemical shift compared to the aquated Tl³⁺ ion.
UV-Vis Spectroscopy: Thallium(III) complexes can be studied using UV-Vis spectroscopy. In a sulfuric acid medium, Tl(III) exhibits strong fluorescence when complexed with certain organic ligands, with excitation and emission maxima that are characteristic of the complex formed. rsc.org Changes in the UV-Vis absorption spectrum upon addition of sulfate to a Tl(III) solution could be used to study the formation of sulfato complexes.
Stability Constants of Thallium(III)-Sulfate Complexes
Quantitative data for the stability constants of thallium(III)-sulfate complexes are not well-established in the scientific literature. However, qualitative assessments and comparisons with other ligands provide insight into their relative thermodynamic stability.
The hydrolysis of this compound in solutions of low acidity indicates that the stability of Tl(III)-sulfate complexes is limited and highly dependent on pH. google.com The formation of insoluble Tl(OH)₃ is thermodynamically favored unless the concentration of acid and sulfate is sufficiently high. scu.edu.au
In contrast, Tl(III) forms exceptionally stable complexes with many other ligands, particularly chelating agents and certain anions. This highlights the moderate nature of the Tl(III)-sulfate interaction. For context, the table below lists the stability constants for some well-characterized Tl(III) complexes. The lack of corresponding data for sulfate complexes underscores a gap in the current thermodynamic database for aqueous thallium chemistry.
| Ligand | Complex | log β | Reference |
|---|---|---|---|
| EDTA⁴⁻ | [Tl(EDTA)]⁻ | 22.5 | ajol.infoasianpubs.org |
| DTPA⁵⁻ | [Tl(DTPA)]²⁻ | 46 | nih.govscu.edu.au |
| Br⁻ | [TlBr]²⁺ | 31.6 (for TlBr₄⁻) | asianpubs.org |
| [TlBr₂]⁺ | |||
| [TlBr₃] | |||
| [TlBr₄]⁻ | |||
| SO₄²⁻ | [Tl(SO₄)]⁺, [Tl(SO₄)₂]⁻ | Data not available |
Advanced Analytical Methodologies for Thallium Iii Species in Research
Speciation Analysis of Thallium(I) and Thallium(III) in Environmental and Biological Samples
Thallium exists predominantly in two oxidation states in the environment: thallous (Tl(I)) and thallic (Tl(III)). chemicke-listy.cz These species exhibit different toxicities and bioavailabilities, with Tl(III) being significantly more toxic than Tl(I). speciation.netnih.gov Therefore, speciation analysis, which involves the separation and quantification of individual chemical forms of an element, is crucial for a comprehensive toxicological assessment. speciation.netresearchgate.net
The low concentrations of thallium in environmental and biological samples often necessitate preconcentration and separation techniques. chemicke-listy.czresearchgate.net A variety of methods have been developed for this purpose, including solid-phase extraction (SPE), ion exchange, and various microextraction techniques. speciation.netresearchgate.net For instance, alumina (B75360) coated with sodium dodecyl sulfate (B86663) has been used for the solid-phase extraction of Tl(III) complexed with diethylenetriaminepentaacetate (B1229326) (DTPA), effectively separating it from Tl(I). nih.gov Chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with a sensitive detector, are also frequently employed for the separation of thallium species. researchgate.netspectroscopyonline.com
Modern analytical workflows often involve the online coupling of a separation system with a highly sensitive detection technique like inductively coupled plasma mass spectrometry (ICP-MS). speciation.net This hyphenated approach allows for the direct and sensitive determination of individual thallium species. spectroscopyonline.com For example, a method combining HPLC with ICP-MS has been successfully used for the simultaneous determination of inorganic forms of arsenic, antimony, and thallium in river water. spectroscopyonline.comchromatographyonline.com
Spectrophotometric Determination Methods for Thallium(III)
Spectrophotometry offers a cost-effective and accessible alternative for the determination of thallium(III). These methods are typically based on the reaction of Tl(III) with a chromogenic reagent to produce a colored product, the absorbance of which is proportional to the thallium concentration. niscpr.res.inscielo.org.mx
Oxidation of Organic Reagents by Thallium(III)
A common approach in spectrophotometric methods involves the oxidation of an organic reagent by thallium(III). scielo.org.mxpsu.edu The resulting product, often a colored species, can then be quantified. For instance, a method has been developed based on the oxidation of 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (MBTH) by Tl(III) in a phosphoric acid medium. scielo.org.mx The oxidized MBTH forms a diazonium cation that couples with another reagent, 10,11-dihydro-5H-dibenzo[b,f]azepine (IDB), to produce a blue-colored species with maximum absorption at 660 nm. scielo.org.mx Similarly, methiomeprazine (B162253) hydrochloride (MMH) can be oxidized by Tl(III) in a phosphoric acid medium to form a blue species, providing a basis for its determination. psu.edu
Several reagents have been investigated for this purpose, each with its own sensitivity and selectivity. niscpr.res.inresearchgate.net The choice of reagent and reaction conditions is critical to minimize interference from other metal ions that may be present in the sample. niscpr.res.inresearchgate.net
Table 1: Comparison of Organic Reagents for Spectrophotometric Determination of Tl(III)
| Reagent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg mL⁻¹) | Reference |
| Diacetylmonoxime-(p-anisyl)-thiosemicarbazone | 460 | 5.6 x 10⁴ | 0.25 - 2.60 | niscpr.res.in |
| 9,10-phenanthaquinone monoethylthiosemicarbazone | 516 | 2.2 x 10⁴ | 0.2 - 10 | researchgate.net |
| MBTH with Imipramine Hydrochloride | 635 | - | - | researchgate.net |
| Xylenol Orange | 520 | 21300 | - | oup.com |
Data presented as found in the source material. A dash (-) indicates the data was not provided in the abstract.
Use of Rhodamine B Hydrazide in Micellar Medium
Rhodamine B hydrazide has been utilized as a sensitive probe for the determination of thallium. psu.edursc.org In an acidic medium, Tl(I) can oxidize rhodamine B hydrazide to produce a pinkish-violet radical cation, which exhibits maximum absorption at 565 nm. psu.edursc.org The sensitivity of this method can be significantly enhanced by performing the reaction in a micellar medium. psu.eduresearchgate.netresearchgate.net This approach offers a broad linear range, from 0.005 µg mL⁻¹ to 6.4 µg mL⁻¹, with a molar absorptivity of 6.305 x 10⁴ L mol⁻¹ cm⁻¹. psu.eduresearchgate.net
While this method is designed for Tl(I), it is relevant to thallic sulfate research as the determination of Tl(I) is often a necessary component of total thallium and speciation analysis.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Thallium Quantitation in this compound Research
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for the determination of trace and ultra-trace elements, making it highly suitable for thallium quantitation in various matrices. nih.govnih.govresearchgate.net Its high sensitivity, wide linear dynamic range, and ability to perform isotopic analysis make it an invaluable tool in this compound research. nih.govresearchgate.netrsc.org
In a typical ICP-MS analysis for total thallium, samples are first digested, often using nitric acid, to break down the matrix and bring the thallium into solution. nih.govresearchgate.net An internal standard, such as indium, praseodymium, or lutetium, is commonly added to correct for instrumental drift and matrix effects. nih.govresearchgate.net The instrument is tuned to maximize the signal intensity for the thallium isotopes, typically 203Tl and 205Tl. nih.govresearchgate.net
ICP-MS has been successfully validated for the quantification of thallium in rodent plasma and tissues for toxicological studies involving thallium(I) sulfate. nih.govnih.gov These validated methods demonstrate excellent linearity, accuracy, and precision, with low limits of detection, often in the sub-ng/mL range. nih.gov The technique's robustness allows for the analysis of a wide range of biological and environmental samples, from water and soil to complex biological tissues. rsc.orgresearchgate.nettandfonline.com
Table 2: Performance Characteristics of a Validated ICP-MS Method for Thallium in Rodent Plasma
| Parameter | Value | Reference |
| Linearity (ng/mL) | 1.25 - 500 | nih.gov |
| Lower Limit of Quantitation (ng/mL) | 1.25 | nih.gov |
| Limit of Detection (ng/mL) | 0.0370 | nih.gov |
| Intraday Precision (RSD) | ≤0.8% | nih.gov |
| Interday Precision (RSD) | ≤4.3% | nih.gov |
| Intraday Accuracy (RE) | -5.6% to -1.7% | nih.gov |
| Interday Accuracy (RE) | -4.8% to -1.3% | nih.gov |
RSD: Relative Standard Deviation, RE: Relative Error
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-performance liquid chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of individual components in a mixture. researchgate.net In the context of this compound research, HPLC can be employed for impurity profiling of both the starting material and related thallium compounds.
Reversed-phase HPLC is a common mode used for the analysis of thallium complexes. researchgate.netplos.org For instance, a method using a C18 column with an acetonitrile-acetate buffer mobile phase has been developed for the separation of various metal complexes, which could be adapted for thallium compounds. researchgate.net The detection is typically performed using a UV-Vis detector at the wavelength of maximum absorbance for the compound of interest. researchgate.netplos.org
Furthermore, the coupling of HPLC with ICP-MS (HPLC-ICP-MS) provides a powerful tool for the speciation analysis of thallium, allowing for the separation of different thallium species and their subsequent highly sensitive detection. spectroscopyonline.comchromatographyonline.com This is particularly useful for identifying and quantifying impurities that may exist in different oxidation states or as various complexes. spectroscopyonline.com
Ion Chromatography for Inorganic Anions
Ion chromatography (IC) is the primary method for the determination of inorganic anions, such as sulfate, in various samples. thermofisher.comfilab.frnih.govwiley.com In research involving this compound, IC is essential for quantifying the sulfate counter-ion and for detecting other anionic impurities like chloride, which can cause corrosion and other undesirable effects. thermofisher.com
The analysis is typically performed by direct injection of an aqueous solution of the sample onto an ion-exchange column. thermofisher.com An eluent, often a carbonate-bicarbonate solution, is used to separate the anions based on their affinity for the stationary phase. researchgate.net Suppressed conductivity detection is commonly employed to enhance sensitivity by reducing the background conductivity of the eluent. thermofisher.comwiley.com
Modern IC systems, including Reagent-Free Ion Chromatography (RFIC), simplify the process by electrolytically generating the eluent, ensuring high purity and reproducibility. thermofisher.com These methods are capable of providing baseline resolution of common anions like sulfate and chloride in a relatively short analysis time. thermofisher.com
Table 3: Common Anions Determined by Ion Chromatography
| Anion | Chemical Formula |
| Sulfate | SO₄²⁻ |
| Chloride | Cl⁻ |
| Fluoride | F⁻ |
| Bromide | Br⁻ |
| Nitrate (B79036) | NO₃⁻ |
| Nitrite | NO₂⁻ |
| Phosphate | PO₄³⁻ |
Voltammetric and Electrochemical Quartz Crystal Microbalance (EQCM) Studies of Thallium Electrooxidation
Advanced electrochemical methods, including voltammetry and the Electrochemical Quartz Crystal Microbalance (EQCM), are pivotal in studying the electrooxidation of thallium species. These techniques provide detailed insights into reaction mechanisms, kinetics, and mass changes at the electrode surface.
Voltammetric studies are instrumental in characterizing the redox behavior of thallium. The electrooxidation of Tl(I) to Tl(III) is a key process investigated. For instance, research using boron-doped diamond (BDD) anodes has shown that 99.2 ± 0.9% of Tl(I) can be oxidized to Tl(III) within 15 minutes under specific conditions (initial pH 2.0, current density 5 mA cm⁻²). plymouth.ac.uk The efficiency of this process is influenced by factors such as the initial Tl(I) concentration, pH, and current density. plymouth.ac.uk Cyclic voltammetry (CV) helps in determining the potential ranges for these redox reactions. plymouth.ac.uk Studies on platinum nanoparticles have demonstrated that surface modification with thallium can significantly enhance the electro-oxidation of other substances, like formic acid, by lowering the onset potential for oxidation. rsc.org The voltammetric response of thallium deposition and stripping on mercury film electrodes reveals a three-dimensional nucleation process with diffusion-controlled growth. scirp.org
The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that measures minute mass changes on an electrode surface in real-time by monitoring the resonant frequency of a quartz crystal. mdpi.com When coupled with electrochemical methods like voltammetry, EQCM allows for the simultaneous measurement of electrochemical responses and associated mass changes, providing a powerful tool for studying electrode processes. mdpi.comredox.me This is particularly useful for investigating electrodeposition and the formation of thin films. redox.mecapes.gov.br Calibration of the EQCM is crucial and is often performed by the potentiostatic electrodeposition of metals like silver, copper, lead, or thallium to determine the sensitivity constant. researchtrends.net Research has shown that EQCM can be effectively used to study mass changes associated with the electrodeposition of thallium, confirming the reliability of the technique for such applications. researchtrends.netresearchgate.net
Table 1: Research Findings in Voltammetric and EQCM Studies of Thallium
| Technique | Electrode/System | Key Findings | Reference(s) |
| Cyclic Voltammetry (CV) | Boron-Doped Diamond (BDD) Anode | Efficient electrooxidation of Tl(I) to Tl(III) (99.2% in 15 min at pH 2.0). Oxidation is enhanced by increased current density and suppressed by higher initial Tl(I) concentration and pH. | plymouth.ac.uk |
| Cyclic Voltammetry (CV) | Thallium-decorated Platinum Nanoparticles | Thallium adatoms on platinum surfaces lower the onset potential for formic acid electrooxidation, indicating a significant catalytic effect. | rsc.org |
| Cyclic Voltammetry (CV) | Thin Film Mercury Electrode | Electrodeposition of thallium on mercury follows a 3D nucleation and diffusion-controlled growth mechanism. | scirp.org |
| Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Hanging Mercury Drop Electrode | A method developed for determining Tl(III) using xylenol orange as a complexing agent showed a detection limit of 0.2 ng ml⁻¹. | researchgate.net |
| Electrochemical Quartz Crystal Microbalance (EQCM) | Gold, Platinum | Used for calibration by electrodepositing metals, including thallium, to determine the instrument's sensitivity constant. Provides a reliable method for correlating mass changes with electrochemical events. | mdpi.comresearchtrends.net |
Sample Preparation Techniques for Thallium(III) Analysis in Complex Matrices
The accurate speciation analysis of thallium in complex matrices, such as environmental and biological samples, is critical due to the differing toxicity of its oxidation states, with Tl(III) being significantly more toxic than Tl(I). axa-research.orgspeciation.net Sample preparation is a crucial step to separate and preconcentrate the target species, remove interfering substances, and ensure the stability of the thallium species before analysis. speciation.netresearchgate.net
Solid-Phase Extraction (SPE) is a widely used technique for the separation and preconcentration of Tl(III). axa-research.org This method involves passing a liquid sample through a solid sorbent material that selectively retains the analyte. One approach uses an anion exchange resin (e.g., AG1-X8) to separate Tl(I) and Tl(III). scu.edu.aunih.gov In this method, a complexing agent like diethylene triamine pentaacetic acid (DTPA) is added to the sample to form a stable, negatively charged Tl(III)-DTPA complex, which is then adsorbed onto the anion exchange resin. scu.edu.aunih.gov Tl(I) does not form a stable complex and passes through the column. The retained Tl(III) can then be eluted using a suitable solvent, such as hydrochloric acid with sulfur dioxide. scu.edu.aunih.gov Another SPE method utilizes a column filled with a novel adsorbent, 4-[(2-hydroxy, 3-methoxy benzylidine)4-amino]1,2,4-treeazol-5-thione on microcrystalline naphthalene, for the pre-concentration of Tl(III) from water samples before determination by flame atomic absorption spectrometry (FAAS). umsha.ac.ir
Liquid-Liquid Extraction (LLE) , or solvent extraction, is another cornerstone technique for separating Tl(III). This method relies on the differential partitioning of thallium species between two immiscible liquid phases. Various organic extractants and aqueous media have been investigated. For example, Tl(III) can be selectively and quantitatively extracted from an aqueous sodium succinate (B1194679) medium at pH 3.0 using 2-octylaminopyridine (2-OAP) in chloroform. scispace.com The Tl(III) is then back-extracted into an acetate (B1210297) buffer solution. scispace.com Other systems involve different extractants like N-n-heptylaniline in xylene, which extracts Tl(III) from mineral acid media. iipseries.org Organophosphorus compounds, such as Cyanex-925 (a mixture of trialkyl phosphine (B1218219) oxides), have also been successfully used to extract Tl(III) at a specific pH range (2.0-4.0), allowing for its separation from other metals like gallium(III) and indium(III). tandfonline.com A microextraction technique, Dispersive Liquid-Liquid Microextraction based on Solidification of a Floating Organic Drop (DLLME-SFO), has been developed for the preconcentration of Tl(III) from water samples, demonstrating high recovery and accuracy. ijcce.ac.ir
Table 2: Sample Preparation Techniques for Thallium(III) Speciation
| Technique | Sorbent/Extractant | Matrix/Aqueous Phase | Key Parameters & Findings | Reference(s) |
| Solid-Phase Extraction (SPE) | Anion exchange resin (AG1-X8) with DTPA as complexing agent | Aqueous samples | Selectively adsorbs the Tl(III)-DTPA complex, allowing separation from Tl(I). Tl(III) is eluted with HCl-SO₂ solution. | scu.edu.aunih.gov |
| Solid-Phase Extraction (SPE) | 4-[(2-hydroxy, 3-methoxy benzylidine)4-amino]1,2,4-treeazol-5-thione on microcrystalline naphthalene | Water samples | Achieved an enrichment factor of 35 for Tl(III) pre-concentration. | umsha.ac.ir |
| Solid-Phase Extraction (SPE) | Alumina coated with sodium dodecyl sulfate | Aqueous extracts | Tl(III) is complexed with DTPA and retained on the sorbent, while Tl(I) passes through. | nih.gov |
| Liquid-Liquid Extraction (LLE) | 2-octylaminopyridine (2-OAP) in chloroform | 0.0075 M Sodium succinate medium | Quantitative extraction of Tl(III) at pH 3.0. Back-extracted with acetate buffer (pH 4.63). | scispace.com |
| Liquid-Liquid Extraction (LLE) | N-n-heptylaniline in xylene | Mineral acid media | Selective extraction of Tl(III), which is then back-extracted with an acetate buffer. | iipseries.org |
| Liquid-Liquid Extraction (LLE) | Cyanex-925 in toluene | Aqueous solutions | Quantitative extraction of Tl(III) in the pH range of 2.0-4.0. Stripped from the organic phase with 3.0 M HCl. | tandfonline.com |
| Dispersive Liquid-Liquid Microextraction (DLLME-SFO) | 1-undecanol (extraction solvent) and acetone (B3395972) (disperser solvent) | Aqueous samples with brilliant green reagent | Forms an ion pair with TlCl₄⁻. The method is combined with flame atomic absorption spectrometry for determination. | ijcce.ac.ir |
Applications in Advanced Chemical Synthesis and Materials Science Research
Thallic Sulfate (B86663) as a Reagent in Organic Synthesis
Thallium(III) salts, including thallic sulfate, are recognized for their role as effective reagents in various organic reactions. thieme-connect.de The high oxidation potential of the Tl(III) ion is the primary driver for its application in oxidative rearrangements and other transformations. While thallium(III) nitrate (B79036) has been more prominently featured in literature, this compound is also utilized in similar contexts. thieme-connect.de
Research has shown that thallium(III) compounds are particularly useful for reactions such as the oxidative rearrangement of chalcones, the ring contraction of cyclic alkenes, and the oxidation of homoallylic alcohols. researchgate.net These transformations are valuable in the synthesis of complex organic molecules. For instance, thallium(III)-mediated oxidative rearrangement is a key step in creating indane derivatives, which are important structural motifs in bioactive compounds. nih.gov The reaction often proceeds through an electrophilic addition of the thallium(III) species to an alkene, followed by a rearrangement of the carbon skeleton.
The table below summarizes key oxidative transformations facilitated by thallium(III) reagents, which are representative of the reactivity of this compound.
| Reaction Type | Substrate Example | Product Type | Key Transformation |
| Oxidative Rearrangement | Chalcones | 1,2-Diketones | Rearrangement of the carbon skeleton |
| Ring Contraction | Cyclic Alkenes | Substituted Cycloalkanes | Decrease in ring size (e.g., cyclohexane (B81311) to cyclopentane) |
| Oxidation | Homoallylic Alcohols | Carbonyl Compounds | Oxidation of alcohol and rearrangement |
| Aromatic Thallation | Aromatic Compounds | Arylthallium Compounds | Electrophilic substitution of hydrogen with a Tl(III) group |
This table illustrates the types of reactions where thallium(III) compounds like this compound serve as key reagents.
Catalytic Roles of Thallium(III) Sulfate Complexes in Organic Transformations
Beyond stoichiometric applications, thallium(III) species can play a role in catalytic cycles, often in conjunction with other transition metals. While direct catalytic cycles involving only thallium(III) sulfate are less common, its synergistic action with other metals like palladium is an area of research. researchgate.net In such systems, the thallium(III) compound can act as an oxidant to regenerate the active catalyst, typically a palladium(0) species, back to its active palladium(II) state in the catalytic cycle.
Precursor in the Synthesis of Thallium-Containing Materials
This compound serves as a precursor in the synthesis of various inorganic materials that leverage the unique properties of thallium. zegmetal.com Its utility in this area is primarily as a soluble source of thallium(III) ions, which can then be converted into other compounds like oxides or incorporated into complex material structures.
Thallic oxide (Thallium(III) oxide, Tl₂O₃) is a significant material in the electronics industry, where it is used for its properties as a degenerate n-type semiconductor. this compound can be a starting material in the production of thallic oxide. The synthesis pathway typically involves the precipitation of thallium(III) hydroxide (B78521) (Tl(OH)₃) from an aqueous solution of a thallium(III) salt, such as the sulfate, by adding a base. The resulting thallium(III) hydroxide is then thermally decomposed to yield thallium(III) oxide.
The properties of the resulting Tl₂O₃, such as particle size and morphology, are critical for its performance in optoelectronic applications and can be controlled by the synthesis conditions. Thallium-based compounds are important for developing infrared optical systems and radiation detectors. zegmetal.com
Thallium compounds are used to manufacture special glasses with a high index of refraction. americanelements.comnih.gov Thallium(I) oxide is often used for this purpose, and this compound can serve as a precursor to obtain the necessary thallium oxides. These high-refractive-index glasses are components in advanced optical systems. americanelements.com Furthermore, thallium is used in combination with elements like sulfur, selenium, and arsenic to create low-melting-point glasses that are fluid at temperatures between 125-150 °C. americanelements.com These specialty glasses have properties similar to ordinary glasses at room temperature, including durability and insolubility in water. americanelements.com
This compound is also a convenient starting material for the synthesis of other thallium(III) compounds, such as thallium(III) halides, through metathesis reactions. zegmetal.com This makes it a versatile precursor in the broader field of inorganic and materials science research. zegmetal.com
Environmental Chemistry and Geochemical Pathways of Thallium Iii Sulfate Species
Oxidation of Thallium(I) to Thallium(III) in Environmental Systems
The transformation of the more thermodynamically stable Thallium(I) to Thallium(III) is a critical process influencing the speciation and bioavailability of thallium in aquatic environments. Research has demonstrated that this oxidation is not primarily a photochemical process driven by solar radiation alone. nih.govacs.org Instead, microbial activity, particularly by planktonic bacteria, has been identified as the key mediator of Tl(I) oxidation. nih.govacs.org
In laboratory and field incubations using natural plankton assemblages, a significant conversion of Tl(I) to Tl(III) has been observed. For instance, in surface waters from Lake Ontario, Tl(III) constituted 74% of the total dissolved thallium after a 60-hour incubation period, with a maximum specific oxidation rate of 0.014 h⁻¹. nih.gov Control experiments with sterile-filtered water showed no Tl(I) oxidation, confirming the biological nature of this process. nih.govacs.org Further studies have indicated that particles smaller than 1 μm, a fraction containing suspended bacteria, are active in this oxidation. acs.org
The oxidation of Tl(I) can also be influenced by chemical oxidants present in the environment. For example, permanganate (B83412) (KMnO₄) and free chlorine have been shown to oxidize Tl(I), with the reaction kinetics being pH-dependent. acs.org Under alkaline conditions (pH 8–10), the oxidation by permanganate follows second-order kinetics. acs.org
| Factor | Role in Tl(I) Oxidation | Research Finding |
| Microbial Activity | Primary mediator | Planktonic bacteria are responsible for oxidizing Tl(I) to Tl(III). nih.govacs.org |
| Solar Radiation | No direct role | Does not independently oxidize Tl(I) to Tl(III). nih.govacs.org |
| Chemical Oxidants | Can induce oxidation | Permanganate and free chlorine effectively oxidize Tl(I). acs.org |
| pH | Influences kinetics | The rate of oxidation by chemical agents is pH-dependent. acs.org |
Mobility and Transformation of Thallium(III) in Acid Mine Drainage (AMD) Environments
Acid mine drainage (AMD) environments, characterized by low pH and high concentrations of sulfates and heavy metals, are significant sources of thallium pollution. researchgate.netresearchgate.net While Tl(I) is generally considered more mobile in aqueous systems, Tl(III) can also be present in considerable amounts in waters affected by AMD. units.itnih.gov
The mobility of thallium in these environments is complex. In oxidizing conditions within drainage waters, the trivalent form (Tl³⁺) can precipitate as hydroxide (B78521) (Tl(OH)₃). units.it However, the high acidity of AMD can keep some Tl(III) in solution. The presence of Fe-Mn oxy-hydroxides, which are common in AMD, plays a crucial role in the fate of thallium. researchgate.netunits.it These minerals can adsorb thallium, effectively reducing its mobility. units.it
Studies in decommissioned mining areas have shown that despite the presence of sulfide (B99878) ores that can generate acidity, the buffering capacity of host rocks like carbonates can prevent the formation of highly acidic drainage. researchgate.netunits.it In such cases, thallium, along with zinc, can remain in solution and be highly mobile. researchgate.netunits.it However, even under these less acidic, oxidizing conditions, precipitation of Tl in the form of Fe-Mn oxy-hydroxides and carbonates can occur. researchgate.netunits.it Research in the Valdicastello mining district in Italy revealed the presence of significant Tl(III) concentrations in AMD, highlighting the importance of speciation analysis in understanding its environmental behavior. nih.gov
Interaction of Thallium(III) Sulfate (B86663) Species with Secondary Sulfate Minerals
In areas affected by the weathering of sulfide minerals, secondary sulfate minerals are formed, which can act as temporary sinks for thallium. mdpi.com These minerals precipitate from acidic, sulfate-rich waters and can incorporate various metals. While thallium is predominantly found as Tl(I) in these minerals, substituting for potassium due to their similar ionic radii, the interaction with Tl(III) is also a factor in its environmental cycling. mdpi.comresearchgate.net
The formation and dissolution of secondary sulfate minerals like jarosite and alunite (B1170652) are critical processes that control the storage and release of thallium. mdpi.com During dry periods, these minerals can precipitate and sequester thallium. However, during subsequent rainfall, their dissolution can lead to a sudden release of the stored thallium back into the environment. mdpi.com
While direct incorporation of Tl(III) into the crystal structure of common secondary sulfate minerals is less documented than that of Tl(I), the surfaces of these minerals can provide sites for the adsorption of Tl(III) species. The highly charged Tl³⁺ ion is prone to hydrolysis, forming various hydroxy complexes even at low pH, which can then interact with mineral surfaces. researchgate.nettandfonline.com The stability of these secondary minerals, and thus their capacity to retain thallium, is highly dependent on the prevailing environmental conditions, such as pH and redox potential. mdpi.com
| Mineral | Interaction with Thallium | Environmental Significance |
| Jarosite | Tl(I) can substitute for K⁺. researchgate.net | Acts as a temporary sink for thallium in AMD environments. mdpi.com |
| Alunite | Similar substitution mechanism to jarosite. | Can control the mobility of thallium in mineralized areas. |
| Lanmuchangite | A secondary thallium sulfate mineral. mdpi.com | Water-soluble, acting as a transient source and sink of Tl. researchgate.net |
| Dorallcharite | A secondary thallium sulfate mineral. mdpi.com | Acts as a long-term source and sink of Tl. researchgate.net |
Influence of Redox Cycling of Iron on Thallium Release and Speciation
The geochemical cycles of iron and thallium are often closely linked, particularly in environments with fluctuating redox conditions such as AMD systems and stratified water bodies. copernicus.org The redox cycling of iron, involving the transformation between ferrous (Fe(II)) and ferric (Fe(III)) iron, can significantly influence the speciation and mobility of thallium.
Iron oxides and oxyhydroxides, such as ferrihydrite and goethite, are efficient scavengers of thallium. Under oxidizing conditions, where Fe(III) minerals are stable, thallium can be adsorbed onto their surfaces or co-precipitated. When conditions become reducing, the reductive dissolution of these Fe(III) minerals can release the associated thallium back into the aqueous phase.
Furthermore, the oxidation of Fe(II) to Fe(III) can influence the redox state of thallium. While the direct oxidation of Tl(I) by Fe(III) is thermodynamically complex, the processes are coupled. For instance, the formation of fresh Fe(III) oxyhydroxides during Fe(II) oxidation provides new surfaces for Tl adsorption. The presence of organic ligands can also play a role, forming complexes with both iron and thallium and affecting their redox reactivity. ed.gov Understanding the kinetics of iron's redox transformations is crucial for predicting the speciation and fate of thallium in these dynamic systems. researchgate.net
Environmental Transport Mechanisms of Dissolved Thallium(III)
The transport of dissolved thallium in the environment is governed by a combination of physical and chemical processes. elsevierpure.com The speciation of thallium is a primary factor controlling its mobility, with Tl(I) generally being more mobile than Tl(III). researchgate.net Thallium(III) is a highly charged cation that readily hydrolyzes in aqueous solutions to form a series of hydroxyl complexes, ultimately leading to the precipitation of the highly insoluble Tl(OH)₃ at near-neutral pH. researchgate.nettandfonline.com This low solubility significantly limits the transport of dissolved Tl(III) in many natural water systems. tandfonline.com
However, under acidic conditions, such as those found in AMD, Tl(III) can remain in solution as Tl³⁺ or as hydroxy complexes like Tl(OH)²⁺. researchgate.netnih.gov The transport of dissolved Tl(III) in such environments will be influenced by advection and dispersion processes within the water flow. Furthermore, the interaction with particulate matter, including clay minerals and organic matter, can affect its transport through adsorption. frontiersin.org
The chemical composition of the water, including pH and the presence of complexing ligands such as chloride and sulfate, can also influence the speciation and mobility of Tl(III). researchgate.netnih.gov For instance, the formation of stable complexes can increase the solubility of Tl(III) and enhance its transport potential. researchgate.net Studies on the transport of thallium through fractured rock have shown that the rock matrix and solution chemistry (pH and salinity) are critical factors in determining its mobility. elsevierpure.com
Geochemical Cycling of Thallium Species in Mineralized Areas
Thallium is a rare element that is often enriched in certain types of ore deposits, particularly low-temperature hydrothermal systems. mdpi.comsciengine.com It is commonly associated with sulfide minerals such as pyrite, galena, and sphalerite. mdpi.comfrontiersin.org The geochemical cycling of thallium in these mineralized areas begins with the weathering and oxidation of these primary sulfide minerals. mdpi.com
This weathering process, often accelerated by mining activities, releases thallium into the surrounding environment, leading to the formation of AMD. mdpi.com The released thallium, initially in the Tl(I) state, can be transported in drainage waters. nih.gov As discussed, Tl(I) can be oxidized to Tl(III) through microbial and chemical processes. nih.govacs.org
The subsequent fate of thallium is controlled by a series of geochemical processes including:
Precipitation and Co-precipitation: Under oxidizing and near-neutral pH conditions, Tl(III) can precipitate as Tl(OH)₃. units.it Both Tl(I) and Tl(III) can be co-precipitated with or adsorbed onto Fe and Mn oxides. units.it
Formation of Secondary Minerals: Thallium can be incorporated into secondary sulfate minerals that form from the evaporation of AMD. mdpi.com
Adsorption: Thallium species can adsorb onto the surfaces of various minerals, including clays (B1170129) and oxides, which affects their mobility. frontiersin.org
Biological Uptake: Thallium can be taken up by organisms, entering the food chain. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies of Thallium Iii Sulfate Systems
Quantum Chemical Calculations of Thallium(III)-Sulfate Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the nature of the bonding between the thallium(III) ion and sulfate (B86663) ligands. While specific, in-depth computational studies exclusively focused on solid-state or isolated Tl₂(SO₄)₃ are scarce in publicly available literature, the principles of such calculations can be inferred from studies on other thallium(III) complexes and related metal sulfates.
A hypothetical DFT study of the Tl(III)-sulfate bond would involve geometry optimization of various coordination modes (e.g., monodentate, bidentate) of the sulfate ion to the Tl³⁺ center. Key parameters derived from these calculations would include bond lengths, bond angles, and vibrational frequencies. For a heavy element like thallium, effective core potentials (ECPs) such as LanL2DZ are typically employed to account for relativistic effects and to reduce computational cost. icevirtuallibrary.com
Analysis of the electronic structure would reveal the extent of covalent versus ionic character in the Tl-O bonds. The calculated partial atomic charges and the nature of the molecular orbitals would illuminate the charge distribution within the complex. For instance, a significant finding in related systems is the elongation and weakening of the S-O bond upon coordination of a sulfoxide (B87167) to a metal via the oxygen atom, a principle that would be applicable here. researchgate.net
Table 1: Hypothetical DFT Parameters for Thallium(III)-Sulfate Interaction This table is illustrative, based on typical values for metal-sulfate and thallium-oxygen bonds, as direct research data for thallic sulfate is limited.
| Parameter | Value Range | Methodological Basis |
| Tl-O Bond Length (Å) | 2.15 - 2.30 | DFT with ECPs (e.g., LanL2DZ) |
| S-O (coordinated) Bond Length (Å) | 1.49 - 1.52 | DFT, expected elongation vs. free sulfate |
| S-O (uncoordinated) Bond Length (Å) | 1.45 - 1.47 | DFT, shorter than coordinated oxygen |
| Tl-O-S Bond Angle (°) | 120 - 130 | Dependent on coordination mode |
| Mulliken Charge on Tl | +1.8 to +2.5 | NBO/Mulliken Population Analysis |
Molecular Dynamics Simulations of Thallium(III) Hydration and Complexation
Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of thallium(III) ions in aqueous sulfate solutions. These simulations can model the structure of hydration shells, the process of ligand exchange, and the formation of ion pairs and larger complexes over time.
Studies on the hydration of the bare Tl³⁺ ion indicate that it is typically hexacoordinate in aqueous solution, forming a stable [Tl(H₂O)₆]³⁺ complex with a well-defined first hydration shell. mdpi.com MD simulations of other sulfate-containing aqueous systems show that sulfate ions have a significant impact on the structure and dynamics of water. cas.cz
For a this compound solution, MD simulations would be crucial to understand the competition between water molecules and sulfate ions for coordination sites around the Tl³⁺ ion. The simulations would likely reveal the formation of various aquo-sulfato complexes, such as [Tl(SO₄)(H₂O)ₓ]⁺ and potentially [Tl(SO₄)₂(H₂O)ᵧ]⁻. The potential of mean force (PMF) calculations derived from MD simulations could quantify the free energy barriers associated with the binding and dissociation of sulfate ligands. Polarizable force fields would be necessary for accurate modeling, as they better account for the significant charge-transfer and polarization effects expected in such a highly charged system. acs.org
Table 2: Expected Structural and Dynamical Properties from MD Simulations of Aqueous this compound
| Property | Predicted Value/Behavior | Simulation Technique |
| Primary Tl(III) Coordination Number | 6 | Radial Distribution Function (RDF) Analysis |
| First Shell Composition | Mix of H₂O and SO₄²⁻ ligands | RDF and Coordination Number Analysis |
| Residence Time of H₂O in 1st Shell | Picoseconds to Nanoseconds | Time Correlation Functions |
| Residence Time of SO₄²⁻ in 1st Shell | Longer than H₂O due to charge | Time Correlation Functions |
| Dominant Aqueous Species | [Tl(H₂O)₆]³⁺, [Tl(SO₄)(H₂O)₄]⁺ | Integration of RDFs |
Density Functional Theory (DFT) Studies on Reaction Pathways of this compound
The reactivity of this compound is dominated by the strong oxidizing nature of the Tl(III) ion. nih.gov DFT calculations are the primary tool for investigating the mechanisms and energetics of its reaction pathways. The most fundamental reaction is its reduction to the more stable thallium(I) state.
DFT can be used to model the redox reaction: Tl³⁺ + 2e⁻ → Tl⁺
The reaction energy and the associated reduction potential can be calculated. Such studies would involve calculating the total electronic energies of the solvated Tl³⁺ and Tl⁺ ions and referencing them to a standard electrode. The calculations would need to accurately account for the significant changes in solvation structure and energy between the two oxidation states.
Furthermore, DFT can elucidate the pathways of reactions where this compound acts as an oxidizing agent towards other substrates. For example, in the oxidation of an organic molecule, DFT can map the entire reaction coordinate, identifying transition states and intermediates. This allows for the calculation of activation energy barriers, which determine the reaction kinetics. Such studies have been performed for the oxidation of various organic compounds by other Tl(III) salts, providing a framework for understanding the potential reactivity of this compound.
Modeling the Stability and Reactivity of this compound Species
Computational models can predict the stability constants (log K) for the formation of various thallium(III)-sulfate complexes. For example, the formation of the TlSO₄⁺ complex is known to be favorable in acidic solutions, which helps to stabilize the Tl(III) oxidation state against reduction. acs.org
Table 3: Computationally Modeled Stability of this compound Species
| Equilibrium Reaction | Log K (Predicted) | Significance |
| Tl³⁺ + SO₄²⁻ ⇌ TlSO₄⁺ | Positive (Favorable) | Stabilizes Tl(III) in solution |
| TlSO₄⁺ + SO₄²⁻ ⇌ Tl(SO₄)₂⁻ | Moderately Favorable | Formation of anionic complexes at high sulfate concentration |
| [Tl(H₂O)₆]³⁺ ⇌ [Tl(OH)(H₂O)₅]²⁺ + H⁺ | pH-dependent | Hydrolysis competes with sulfate complexation |
| Tl³⁺ + 2e⁻ ⇌ Tl⁺ | E⁰ = +1.25 V (experimental) | High reduction potential indicates strong oxidizing power and inherent instability relative to Tl(I) |
These models, combining quantum mechanics and statistical thermodynamics, can generate predominance diagrams that show which thallium species is most stable under varying conditions of pH and sulfate concentration. This provides a comprehensive picture of the reactivity of this compound, guiding its handling and application in various chemical contexts.
Mechanistic Toxicology of Thallium Iii Species: Molecular and Cellular Interactions
Interference with Potassium-Dependent Cellular Processes by Thallium Species
The toxicological profile of thallium is profoundly linked to its chemical similarity to potassium ions. capes.gov.br The monovalent thallium ion (Tl+), in particular, shares a similar ionic radius and charge with the potassium ion (K+), allowing it to usurp potassium's role in numerous vital cellular processes. capes.gov.br While thallic sulfate (B86663) is a compound of trivalent thallium (Tl3+), the Tl3+ ion is a potent oxidizing agent that can be reduced to the more stable Tl+ form within the biological environment. researchgate.net This conversion is a critical aspect of its toxicity, as it enables interference with potassium-dependent pathways.
Inhibition of (Na+/K+)-ATPase Pump Activity
The (Na+/K+)-ATPase pump is a crucial enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process fundamental to nerve impulses, muscle contraction, and nutrient transport. nih.gov Thallium disrupts this critical function by mimicking potassium ions. capes.gov.br The Tl+ ion, due to its resemblance to K+, can substitute for it at the potassium-binding sites on the (Na+/K+)-ATPase enzyme. nih.gov Research indicates that Tl+ exhibits a tenfold greater affinity for the pump than K+, leading to potent inhibition of its activity. nih.gov This inhibition disrupts the normal flow of ions, causing an increase in intracellular sodium and a decrease in intracellular potassium, which can lead to cellular swelling and impaired function. researchgate.net Studies on human erythrocytes have demonstrated that Tl+ can inhibit the ouabain-sensitive (Na+/K+)-ATPase, further confirming its disruptive role in this essential cellular transport system. nih.gov
Disruption of Potassium Cellular Uptake and Intracellular Accumulation
Thallium's ability to mimic potassium extends to its entry into cells. Tl+ ions can enter cells through potassium uptake channels and transport systems in the cell membrane. nih.govmdpi.com This mimicry facilitates the widespread distribution of thallium throughout the body and its accumulation within cells, where it can interfere with a multitude of potassium-dependent metabolic processes. researchgate.netmdpi.com The accumulation is not passive; active transport mechanisms mediated by the (Na+/K+)-ATPase contribute to its intracellular concentration. researchgate.net Once inside, thallium can disrupt ribosome stability and protein synthesis by binding to sulfhydryl-enriched proteins. capes.gov.br The competitive interference with potassium uptake and subsequent intracellular accumulation are central to the systemic toxicity observed in thallium poisoning. researchgate.netmdpi.comnih.gov
Role of Oxidative Stress in Thallium(III) Toxicity
A significant component of thallium's toxicity, particularly for the Tl(III) state, is the induction of oxidative stress. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. frontiersin.org Both Tl(I) and Tl(III) have been shown to promote oxidative stress, leading to damage of critical cellular components like lipids, proteins, and DNA. researchgate.netmdpi.com
Generation of Reactive Oxygen Species (ROS)
Both ionic forms of thallium are implicated in the generation of ROS. researchgate.net Studies have shown that Tl(I) and Tl(III) can lead to increased production of ROS, including hydrogen peroxide (H₂O₂), in various cell types, such as isolated rat hepatocytes and PC12 cells. researchgate.netmdpi.comnih.gov The effect is often concentration-dependent, and research indicates that Tl(III) can be more potent than Tl(I) in increasing the steady-state levels of mitochondrial H₂O₂. nih.gov The generation of these reactive species is closely linked to mitochondrial dysfunction. nih.govfrontiersin.org Thallium impairs mitochondrial function, which is a primary source of intracellular ROS, leading to a cascade of oxidative damage. nih.govnih.gov In human lymphocytes, thallium(III) chloride has been shown to increase ROS production, which in turn leads to the oxidation of DNA bases. nih.gov
Alteration of Glutathione (B108866) Metabolism and Antioxidant Responses
The cellular antioxidant defense system, with glutathione (GSH) at its core, is a primary target of thallium toxicity. mdpi.com Thallium(III) has a strong oxidizing capacity and directly oxidizes reduced glutathione (GSH), depleting this critical antioxidant. researchgate.net This depletion impairs the cell's ability to neutralize ROS. frontiersin.org Furthermore, both Tl(I) and Tl(III) have been shown to inhibit key enzymes in the glutathione cycle. researchgate.net In vitro studies demonstrate that both ions can inhibit glutathione reductase (GR), the enzyme responsible for regenerating GSH from its oxidized state (GSSG). researchgate.net Thallium(III) also inhibits glutathione peroxidase (GPx), which uses GSH to reduce harmful hydroperoxides. researchgate.netnih.gov This multifaceted attack on the glutathione system—depleting GSH directly and inhibiting its recycling and utilization—severely compromises the cell's antioxidant capacity, exacerbating oxidative stress. researchgate.netfrontiersin.org
| Thallium Species | Effect on Glutathione (GSH) | Effect on Glutathione Reductase (GR) | Effect on Glutathione Peroxidase (GPx) |
|---|---|---|---|
| Thallium(I) (Tl+) | No direct oxidation observed in vitro researchgate.net | Inhibition researchgate.net | Inhibition (substrate-dependent) researchgate.net |
| Thallium(III) (Tl3+) | Direct oxidation of GSH researchgate.net | Inhibition researchgate.net | Inhibition researchgate.netnih.gov |
Lipid Peroxidation as a Marker of Oxidative Stress
The ROS generated due to thallium exposure can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation. frontiersin.org This process damages membranes, impairs their function, and generates further toxic byproducts. Increased lipid peroxidation is a well-established marker of thallium-induced oxidative stress. researchgate.netmdpi.comepa.gov Studies have demonstrated that exposure to thallium compounds leads to a significant increase in lipid peroxidation in various tissues, including the brain, liver, and thymus. capes.gov.brresearchgate.netmdpi.com Research on cardiolipin-containing membranes showed that Tl(III) caused significant oxidative damage to the fatty acids of these lipids. researchgate.netnih.gov This membrane damage can disrupt cellular integrity and is considered a key factor in the tissue damage and organ dysfunction associated with thallium toxicity. researchgate.netfrontiersin.org
| Thallium Species | Observed Effect | Affected System/Model | Reference |
|---|---|---|---|
| Thallium(I) & Thallium(III) | Induce lipid peroxidation | Isolated rat liver cells mdpi.com | |
| Thallium | Increased rate of lipid peroxidation | Rat brain regions (cerebrum, cerebellum, brain stem) capes.gov.br | |
| Thallium(III) | Caused oxidative damage to cardiolipin (B10847521) fatty acids | In vitro liposomes researchgate.netnih.gov | |
| Thallium(I) Acetate (B1210297) | Dose-dependent increase in lipid peroxidation | Rat cerebellum and corpus striatum epa.gov |
Mitochondrial Dysfunction Induced by Thallium(III) Species
Collapse of Mitochondrial Membrane Potential (MMP)
A primary effect of Tl(III) on mitochondria is the disruption of the mitochondrial membrane potential (MMP). mdpi.comnih.govresearchgate.net The collapse of the MMP is an early and critical event in Tl(III)-induced apoptosis. researchgate.netresearchgate.net Studies on isolated rat hepatocytes have demonstrated that Tl(III) causes a rapid decline in the MMP. researchgate.netresearchgate.net This effect has also been observed in rat pheochromocytoma (PC12) cells, where Tl(III) exposure leads to mitochondrial depolarization. nih.govresearchgate.net The collapse of the MMP is often associated with increased production of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore. researchgate.netfrontiersin.orgresearchgate.net
The following table summarizes findings from studies on the effect of Tl(III) on MMP:
| Cell Type | Observation | Reference |
| Isolated Rat Hepatocytes | Rapid decline of mitochondrial membrane potential. | researchgate.netresearchgate.net |
| PC12 Cells | Mitochondrial depolarization. | nih.govresearchgate.net |
| Various Cell Lines | Collapse of mitochondrial membrane potential is a common feature of Tl(III) toxicity. | mdpi.comnih.gov |
Uncoupling of Mitochondrial Oxidative Phosphorylation
Thallium compounds, in general, are recognized for their ability to uncouple mitochondrial oxidative phosphorylation. mdpi.comencyclopedia.pub This process disrupts the normal production of ATP, the cell's primary energy currency. frontiersin.orgresearchgate.net While much of the early research focused on the monovalent thallium ion (Tl(I)), it is understood that thallium's interference with the respiratory chain contributes to the uncoupling of oxidative phosphorylation. researchgate.netmdpi.com This leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, ultimately depleting the cell of energy. mdpi.comencyclopedia.pub The disruption of the mitochondrial respiratory chain is a key component of Tl(III)-induced hepatotoxicity. nih.gov
Release of Cytochrome C
The disruption of the mitochondrial outer membrane and the collapse of the MMP induced by Tl(III) can lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. frontiersin.orgresearchgate.net One of the most significant of these factors is cytochrome c. researchgate.netfrontiersin.orgresearchgate.net The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis. tandfonline.com In the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspases, the executioner enzymes of apoptosis. nih.govtandfonline.com Studies have shown that both Tl(I) and Tl(III) can cause the release of cytochrome c from the mitochondria in PC12 cells. nih.gov This release contributes significantly to the apoptotic cell death observed in Tl(III) toxicity. nih.gov The interaction of Tl(III) with cardiolipin, a key phospholipid in the inner mitochondrial membrane, has been shown to decrease the binding of cytochrome c, potentially facilitating its release. researchgate.netnih.gov
Interference with DNA and Genetic Integrity
Thallium compounds have been shown to exert genotoxic effects, interfering with the integrity of DNA and the proper functioning of cellular division. researchgate.netfrontiersin.org
Thallium-Induced Cytogenetic Damage in vivo
Evidence of thallium's ability to cause cytogenetic damage in a living organism has been reported. nih.gov An early case study on a patient who ingested thallium sulfate revealed a significant increase in binucleated cells containing micronuclei in peripheral blood lymphocytes. tandfonline.comtandfonline.com This finding suggests that thallium interferes with the proper distribution of chromosomes during cell division. nih.govtandfonline.comtandfonline.com
Impact on Chromosome Distribution and Structural Chromosomal Aberrations
In vitro studies on human peripheral lymphocytes have further elucidated the impact of thallium on chromosomes. tandfonline.com Both Tl(I) and Tl(III) have been shown to significantly increase the frequency of structural chromosomal aberrations. tandfonline.comresearchgate.net These aberrations include both chromatid and chromosome-type breaks. Furthermore, thallium salts have been observed to increase satellite associations, which is linked to aneuploidy (an abnormal number of chromosomes). researchgate.netresearchgate.net This suggests that thallium compounds, including thallic sulfate, can act as both clastogenic (causing breaks in chromosomes) and aneuploidogenic (causing errors in chromosome number) agents. tandfonline.com The primary mechanism of cytogenetic damage by thallium sulfate appears to be interference with chromosome distribution rather than directly causing structural damage or sister chromatid exchanges. nih.govtandfonline.com
The following table summarizes the observed genotoxic effects of thallium:
| Effect | Observation | Reference |
| Cytogenetic Damage in vivo | Increased binucleated cells with micronuclei in peripheral blood lymphocytes. | nih.govtandfonline.comtandfonline.com |
| Structural Chromosomal Aberrations | Significant increase in structural aberrations in human lymphocytes treated with Tl(I) and Tl(III). | tandfonline.comresearchgate.net |
| Chromosome Distribution | Interference with chromosome distribution is a key mechanism of toxicity. | nih.govtandfonline.com |
| Aneuploidy | Increased satellite associations, suggesting aneuploidogenic potential. | researchgate.netresearchgate.net |
Effects on Mitotic and Replicative Indices in Cells
Thallium compounds have been shown to interfere with the fundamental processes of cell division. In vitro studies on human peripheral lymphocytes have demonstrated that thallium(I) sulfate and thallium(III) chloride can diminish the mitotic index in a concentration-dependent manner. nih.govresearchgate.net This suggests that the cell membrane may be a primary target for thallium's toxic action. nih.gov
Further research has indicated that thallium(I) acetate leads to a dose-dependent decrease in both mitotic and replicative indices in human peripheral blood cells. nih.govresearchgate.net This reduction in cellular proliferation is linked to dysfunction in cellular energetics, pointing to mitochondria as highly sensitive organelles to thallium toxicity. nih.gov The observed decrease in the mitotic index by both thallium(I) sulfate and thallium(III) chloride underscores the potential for these compounds to disrupt cell cycle progression. nih.govresearchgate.netresearchgate.net
Table 1: Effects of Thallium Compounds on Mitotic and Replicative Indices
| Compound | Cell Type | Effect | Implication |
|---|---|---|---|
| Thallium(I) sulfate | Human peripheral lymphocytes | Decreased mitotic index | Disruption of cell division |
| Thallium(III) chloride | Human peripheral lymphocytes | Decreased mitotic index | Disruption of cell division |
| Thallium(I) acetate | Human peripheral blood cells | Decreased mitotic and replicative indices | Impaired cellular proliferation and energy metabolism |
Mechanisms of Organ-Specific Toxicity
The toxic effects of thallium are not uniform throughout the body, with certain organs exhibiting particular vulnerability. The following sections detail the mechanisms of thallium-induced toxicity in the liver, kidneys, and nervous system.
Hepatic Toxicity Mechanisms
The liver is a key site for thallium accumulation and subsequent toxicity. researchgate.net Both thallium(I) and thallium(III) have been shown to induce toxicity in isolated rat hepatocytes through several mechanisms. nih.gov These include the formation of reactive oxygen species (ROS), lipid peroxidation, and the collapse of the mitochondrial membrane potential. nih.govmdpi.com Furthermore, thallium exposure leads to the activation of the caspase cascade, lysosomal membrane leakiness, and cellular proteolysis. nih.gov
A critical aspect of thallium's hepatotoxicity involves its interaction with glutathione (GSH). nih.govmdpi.com While GSH plays a protective antioxidant role against thallium(III), it appears to reductively activate thallium(I), making GSH-depleted hepatocytes more resistant to thallium(I)-induced damage. nih.gov The enzyme CYP2E1 is also implicated in the oxidative stress mechanism of both thallium(I) and thallium(III). nih.gov The interplay between mitochondrial and lysosomal injury, initiated by ROS formation, is a central feature of thallium's hepatotoxic effects. nih.gov
Renal Toxicity Mechanisms
The kidneys are also significantly affected by thallium exposure. nih.govcdc.gov Animal studies have shown that thallium accumulates to the highest degree in the kidneys. nih.govfrontiersin.org The mechanism of thallium-induced nephrotoxicity is linked to its reabsorption in the medullary thick ascending limb (mTAL) of the loop of Henle via the Na-K-Cl cotransporter 2 (NKCC2). researchgate.net This preferential accumulation leads to mitochondrial dysfunction within the mTAL cells. researchgate.net
This mitochondrial damage disrupts calcium reabsorption, resulting in the deposition of calcium crystals specifically in the outer medulla, a hallmark of thallium-induced acute kidney injury. researchgate.net Human studies have also linked thallium exposure to impaired renal function, including diminished creatinine (B1669602) clearance and increased blood urea. cdc.gov
Neurotoxicity Mechanisms, including Brain Deposition
Thallium can cross the blood-brain barrier, leading to significant neurotoxicity. mdpi.comfrontiersin.org The metal accumulates in the brain, causing a range of detrimental effects. researchgate.netfrontiersin.orgnih.gov The neurotoxic mechanisms are multifaceted and involve the induction of oxidative stress, evidenced by increased lipid peroxidation in various brain regions. mdpi.comnih.gov
At the cellular level, thallium exposure in neuronal models like PC12 cells leads to a decrease in cell viability, depletion of glutathione, and an increase in cytoplasmic oxidants. mdpi.com It also causes a significant increase in mitochondrial hydrogen peroxide levels and a decrease in membrane potential. mdpi.com Thallium is known to induce degeneration of myelin in both the central and peripheral nervous systems. researchgate.net The disruption of mitochondrial function and the generation of ROS are considered key processes underlying the neurotoxic effects of thallium. nih.govresearchgate.net
Apoptosis Induction by Thallium Species
Thallium compounds are potent inducers of apoptosis, or programmed cell death. Both thallium(I) and thallium(III) have been shown to trigger apoptotic pathways in various cell types, including rat pheochromocytoma (PC12) cells and hepatocytes. nih.govmdpi.comcolab.wsnih.gov
The apoptotic process initiated by thallium involves both the intrinsic (mitochondrial) and, in the case of thallium(III), the extrinsic pathways. colab.wsnih.gov Key events include the oligomerization of the pro-apoptotic protein Bax, and the release of apoptosis-inducing factor (AIF), endonuclease G (Endo G), and cytochrome c from the mitochondria. colab.wsnih.gov This is followed by the activation of caspases 9 and 3. nih.govcolab.wsnih.gov Interestingly, while thallium(I)-mediated apoptosis is primarily linked to mitochondrial damage, thallium(III) appears to trigger both mitochondrial and death receptor-mediated (extrinsic) pathways, as evidenced by an increase in Fas content and caspase 8 activity. colab.wsnih.gov In hypothalamic GT1-7 neuronal cells, both thallium(I) and thallium(III) induce apoptosis associated with oxidative stress, leading to DNA fragmentation and increased caspase 3 activity. mdpi.com
Table 2: Key Events in Thallium-Induced Apoptosis
| Apoptotic Event | Thallium(I) | Thallium(III) |
|---|---|---|
| Mitochondrial Damage | Yes | Yes |
| Bax Oligomerization | Yes | Yes |
| Cytochrome c Release | Yes | Yes |
| Caspase 9 Activation | Yes | Yes |
| Caspase 3 Activation | Yes | Yes |
| Extrinsic Pathway Activation (Fas/Caspase 8) | No | Yes |
| DNA Fragmentation | Yes | Yes |
Emerging Research Areas and Future Directions for Thallic Sulfate
Development of Advanced Thallium(III) Catalysts
The development of advanced catalysts based on thallium(III) is a significant area of research, leveraging the high oxidizing potential of the Tl(III) ion. Thallium(III) salts have been shown to act as effective homogeneous catalysts in a variety of organic transformations. rsc.org For instance, they are used in the synthesis of α-aminonitriles and in the acylation of alcohols, phenols, and thiols under mild conditions. rsc.org
Research is also extending to heterogeneous catalysis. One notable system involves the use of thallium(III) oxide as a catalyst in conjunction with a vanadium-based heteropolyacid co-catalyst for the oxidative bromination of olefins. rsc.org In this process, the co-catalyst facilitates the oxidation of thallium(I) back to the active thallium(III) state. rsc.org
However, the interaction of thallium with catalytic systems is complex. In some industrial applications, such as selective catalytic reduction (SCR) for NOx control in cement kilns, thallium acts as a potent catalyst poison. researchgate.net Studies on Tl-poisoned commercial V₂O₅-WO₃/TiO₂ catalysts show that thallium deposition, in the form of Tl₂O₃ and thallium(I) sulfate (B86663), covers the active acid sites and severely deactivates the catalyst. researchgate.netnih.gov Research into the regeneration of these poisoned catalysts, for example, using glycine-mediated leaching, is providing valuable insights into the coordination chemistry of thallium and informing the design of more robust and resistant catalytic systems. nih.gov
Novel Synthetic Routes for Stabilized Thallium(III) Sulfate Derivatives
A key challenge in working with thallium(III) is its high oxidizing power and instability, as it readily reduces to the more stable thallium(I) state. acs.org Consequently, a major research thrust is the development of synthetic routes to create stabilized thallium(III) derivatives. This is often achieved by forming complexes with various coordinating ligands.
Researchers have successfully synthesized and characterized a range of Tl(III) complexes with N-donor ligands, such as ethylenediamine (B42938) and pyridine (B92270) carboxylic acids, which exhibit varying coordination geometries from distorted octahedral to pentagonal bipyramidal. diva-portal.orgpsu.edudiva-portal.org The synthesis of organothallium(III) compounds, often starting from thallium(III) halides and organolithium or Grignard reagents, represents another important strategy for stabilization. thieme-connect.dewikipedia.org
A significant breakthrough has been the synthesis of the hexakis(dimethyl sulfoxide)thallium(III) perchlorate (B79767) complex, Tl(dmso)₆₃. acs.orgdiva-portal.org This compound is stable in the solid state and in solution, providing a secure method to introduce water-free Tl(III) into organic phases without causing reduction. acs.orgdiva-portal.org Such stabilized complexes are crucial for exploring the synthetic potential of Tl(III) in a controlled manner. The development of new aryl thallium(III) derivatives, such as [Tl(3,5-C₆Cl₂F₃)₂Cl]n, further expands the library of stabilized precursors available for synthetic and catalytic applications. mdpi.com
High-Resolution Structural Studies of Thallium(III) Complexes in Solution
Understanding the structure and speciation of thallium(III) complexes in solution is fundamental to controlling their reactivity. Advanced analytical techniques have been instrumental in providing high-resolution structural data.
A combination of Large-Angle X-ray Scattering (LAXS), X-ray Absorption Fine Structure (XAFS), and vibrational spectroscopy has been used to study hydrated thallium(III) halide and pseudohalide complexes in aqueous solutions. lu.se These studies revealed that the coordination geometry around the Tl(III) ion is highly dependent on the ligands. For example, the hydrated thallium ion, [Tl(OH₂)₆]³⁺, and the initial halide complexes, [TlX(OH₂)₅]²⁺ and trans-[TlX₂(OH₂)₄]⁺ (where X = Cl, Br), adopt an octahedral six-coordination. lu.se As more halide ions are added, the geometry can change to trigonal bipyramidal for TlBr₃(OH₂)₂ or tetrahedral for the [TlX₄]⁻ complexes. lu.se
In non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), multinuclear NMR spectroscopy (²⁰⁵Tl, ¹³C, and ¹H) has been employed to study Tl(III) complexes. diva-portal.org EXAFS studies of the [Tl(dmso)₆]³⁺ complex in solution confirmed a regular octahedral coordination with a mean Tl-O bond distance of 2.22(1) Å, similar to that found in the solid state (2.224(3) Å). acs.org These detailed structural insights are critical for understanding reaction mechanisms and designing new Tl(III)-based reagents and materials.
Speciation-Specific Remediation Strategies for Thallium(III) Contamination
Thallium is a highly toxic pollutant, and developing effective remediation strategies is a critical area of environmental research. pluto.im Since thallium's mobility and toxicity depend heavily on its oxidation state, speciation-specific remediation methods are of particular interest. Tl(I) is generally more mobile and soluble, while Tl(III) is more prone to hydrolysis and precipitation. acs.orgmdpi.com
One promising strategy directly targets Tl(III) for removal from contaminated water. By adjusting the pH with NaOH and the redox potential (Eh) with NaClO, thallium can be oxidized to Tl(III) and precipitated as thallium(III) oxide (Tl₂O₃). goldschmidt.info This method has demonstrated a remarkable 98% ± 1% removal rate of thallium from water under laboratory conditions. goldschmidt.info
The photochemical transformation of thallium is another key area of study. Research has shown that sunlight can mediate the reductive transformation of Tl(III) to Tl(I) in the presence of natural organic matter. acs.org This process is influenced by ligand-to-metal charge transfer within Tl(III)-organic complexes and by photogenerated superoxide (B77818) radicals. acs.org Understanding these speciation-dependent transformations is crucial for predicting the fate of thallium in the environment and developing effective, long-term remediation solutions, which may also include novel materials like modified biochars and manganese oxides. pluto.imresearchgate.net
Exploration of Thallium(III) Compounds in Emerging Technologies (e.g., energy, photocatalysis)
The unique electronic and optical properties of thallium(III) compounds are being explored for applications in emerging technologies. Thallium(III) oxide (Tl₂O₃) is a degenerate n-type semiconductor with a relatively narrow band gap of about 1.4 eV, which makes it a candidate material for use in solar cells. taylorandfrancis.comirost.ir
Furthermore, Tl₂O₃ is gaining attention as a photocatalyst. irost.ir Researchers have synthesized Tl₂O₃ nanoparticles and demonstrated their ability to degrade organic pollutants, such as the antibiotic cephalexin, under light irradiation. taylorandfrancis.comirost.ir Interestingly, nano-sized Tl₂O₃ has been reported to exhibit a significantly larger band gap (3.5 eV) compared to the bulk material, which could influence its photocatalytic activity. irost.ir
Beyond electronics, thallium compounds have established uses in specialized optical materials. Thallium oxide is used to produce glasses with a high index of refraction, and thallium bromide-iodide crystals are used as infrared optical materials. americanelements.com The continued exploration of thallium(III) in materials science may lead to the development of new functional materials for energy conversion, environmental remediation, and advanced optics.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing high-purity Thallic sulfate in laboratory settings?
- Answer : Synthesis typically involves controlled oxidation of thallium(I) salts or reaction of thallium(III) oxide with sulfuric acid under inert conditions. Critical steps include maintaining stoichiometric ratios (e.g., 1:3 molar ratio for Tl₂O₃ and H₂SO₄) and purification via recrystallization in acidic media. Purity is verified using inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to confirm crystallinity .
Q. How can researchers accurately characterize the crystalline structure and stability of this compound?
- Answer : XRD is essential for structural analysis, complemented by thermogravimetric analysis (TGA) to assess thermal stability. For dynamic stability studies, expose samples to controlled humidity/temperature environments and monitor phase changes via Raman spectroscopy. Ensure reproducibility by documenting experimental parameters (e.g., heating rates, atmospheric conditions) in line with standardized protocols .
Q. What analytical techniques are critical for assessing this compound purity and detecting trace contaminants?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection identifies organic impurities, while ICP-MS quantifies trace metal contaminants. For inorganic anions (e.g., sulfate excess), ion chromatography is recommended. Always include calibration curves and internal standards to validate detection limits .
Advanced Research Questions
Q. How can contradictory data on this compound’s acute toxicity be resolved in experimental studies?
- Answer : Discrepancies often arise from variations in exposure routes (oral vs. dermal) or model systems (in vitro vs. in vivo). Design dose-response studies using standardized OECD guidelines, incorporating positive controls (e.g., thallium(I) sulfate) and multi-omics approaches (e.g., metabolomics) to identify biomarker consistency. Cross-validate findings with histopathological assessments of liver/kidney tissues .
Q. What experimental strategies elucidate this compound’s environmental persistence and degradation pathways?
- Answer : Simulate environmental conditions (e.g., soil pH, microbial activity) in mesocosms and analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare aerobic/anaerobic degradation rates and use isotopic labeling (e.g., ³⁴S) to track sulfate reduction pathways. Reference regulatory frameworks (e.g., EPA hazardous waste protocols) for ecological risk modeling .
Q. How can researchers study this compound’s interaction mechanisms with biological macromolecules (e.g., proteins, DNA)?
- Answer : Employ fluorescence quenching assays to monitor binding affinity with serum albumin or DNA intercalation studies using circular dichroism (CD) spectroscopy. Computational modeling (e.g., molecular docking) predicts binding sites, validated by mutagenesis or X-ray crystallography. Note that alcohol co-exposure may exacerbate toxicity by altering protein conformation .
Q. What advanced statistical approaches address variability in this compound’s electrochemical properties across studies?
- Answer : Apply multivariate regression to correlate experimental variables (e.g., electrolyte composition, electrode material) with redox potentials. Use error-sensitivity analysis to identify dominant factors (e.g., pH, temperature) and validate models via cross-lab reproducibility trials. Publicly share raw datasets to facilitate meta-analyses .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., toxicity thresholds), conduct systematic reviews to assess study biases (e.g., sample size, exposure duration). Use funnel plots to detect publication bias and subgroup analyses to isolate confounding variables .
- Safety Protocols : Follow OSHA guidelines for handling this compound, including automated transfer systems to minimize skin contact and mandatory liver/kidney function monitoring for exposed personnel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
